ICI 192605
説明
特性
IUPAC Name |
(Z)-6-[(2R,4R,5S)-2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClO5/c23-18-11-6-4-9-16(18)22-27-14-15(8-2-1-3-13-20(25)26)21(28-22)17-10-5-7-12-19(17)24/h1-2,4-7,9-12,15,21-22,24H,3,8,13-14H2,(H,25,26)/b2-1-/t15-,21+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUIENZXNGAHQI-YGPRPMEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC(O1)C2=CC=CC=C2Cl)C3=CC=CC=C3O)CC=CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](O[C@@H](O1)C2=CC=CC=C2Cl)C3=CC=CC=C3O)C/C=C\CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026087 | |
| Record name | (Z)-6-[(2R,4R,5S)-2-(2-Chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117621-64-4 | |
| Record name | rel-(4Z)-6-[(2R,4R,5S)-2-(2-Chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]-4-hexenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117621-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ICI 192605 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117621644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-6-[(2R,4R,5S)-2-(2-Chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 117621-64-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ICI-192605 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ9418XA31 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ICI 192605
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 192605 is a potent and selective competitive antagonist of the thromboxane A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor. As a research tool, it has been instrumental in elucidating the physiological and pathological roles of TXA2 in various systems. This guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, effects on signaling pathways, and detailed experimental protocols for its characterization. The information presented here is intended for researchers, scientists, and professionals involved in drug development and related fields.
Core Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the thromboxane A2 (TP) receptor, thereby preventing the binding of its endogenous agonist, thromboxane A2, and other synthetic agonists like U-46619. This antagonism blocks the downstream signaling cascades that are normally initiated by TP receptor activation. The primary consequences of this blockade are the inhibition of platelet aggregation and the reversal of vasoconstriction in various smooth muscle preparations.
Quantitative Data Summary
The potency of this compound as a TP receptor antagonist has been quantified in several experimental systems. The following table summarizes the key binding and functional parameters reported in the literature.
| Parameter | Value | Experimental System | Agonist | Reference |
| pA2 | 6.9 | Rabbit thoracic aorta | U-46619 | [1] |
| pA2 | 7.0 | Human platelet aggregation | U-46619 | [1] |
| Kd | 0.398 nM | Isolated guinea pig trachea | - | [1] |
Signaling Pathways
The thromboxane A2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through two major G-protein families: Gq and G12/13.[2][3][4] By blocking the TP receptor, this compound inhibits these signaling pathways.
Gq Signaling Pathway
Activation of the Gq pathway by TXA2 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[6] The resulting increase in intracellular calcium is a key signal for platelet aggregation and smooth muscle contraction.[5]
TP Receptor Gq Signaling Pathway
G12/13 Signaling Pathway
The TP receptor also couples to G12/13 proteins, which activate the small GTPase Rho.[2][7][8] Activated Rho, through its effector Rho-kinase (ROCK), leads to the phosphorylation and inactivation of myosin light chain phosphatase (MLCP).[8] This results in an increase in phosphorylated myosin light chains, leading to actin stress fiber formation, morphological changes in cells, and sustained contraction of smooth muscle.[7][8]
TP Receptor G12/13 Signaling Pathway
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay for Kd Determination
This protocol describes a competitive binding assay to determine the affinity (Ki, which approximates Kd for competitive antagonists) of this compound for the TP receptor.
Radioligand Binding Assay Workflow
Methodology:
-
Membrane Preparation: Prepare a membrane fraction from a source rich in TP receptors, such as human platelets or a cell line overexpressing the TP receptor.[9][10] Homogenize the cells or tissues in a suitable buffer and centrifuge to pellet the membranes.[9] Resuspend the pellet in a fresh buffer for the assay.
-
Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled TP receptor agonist (e.g., [³H]-U-46619) and a range of concentrations of this compound.[9][11] Include control wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a non-radiolabeled agonist to determine non-specific binding.[12]
-
Separation: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand.[9] This is commonly achieved by vacuum filtration through glass fiber filters, which trap the membranes.[9][11]
-
Quantification: Wash the filters with ice-cold buffer to remove any unbound radioligand.[9] The radioactivity retained on the filters, corresponding to the bound ligand, is then quantified using a scintillation counter.[9]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.[12] From this curve, determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Platelet Aggregation Assay
This functional assay measures the ability of this compound to inhibit platelet aggregation induced by a TP receptor agonist.
Platelet Aggregation Assay Workflow
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Draw whole blood into a tube containing an anticoagulant (e.g., sodium citrate).[13] Centrifuge the blood at a low speed to separate the PRP from red and white blood cells.
-
Pre-incubation: Place an aliquot of PRP in an aggregometer cuvette with a stir bar.[13] Add either a vehicle control or a specific concentration of this compound and allow it to pre-incubate with the platelets.
-
Induction of Aggregation: Add a fixed concentration of a TP receptor agonist, such as U-46619, to the cuvette to induce platelet aggregation.[13][14]
-
Monitoring Aggregation: Measure the change in light transmission through the PRP sample over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Data Analysis: Record the maximum aggregation for each concentration of this compound. Plot the percentage of inhibition of aggregation against the logarithm of the this compound concentration to determine the IC50 value. For determining the pA2 value, Schild analysis can be performed by measuring the dose-response curves to the agonist in the presence of different concentrations of the antagonist.
Isolated Tissue Contractility Assay
This ex vivo assay assesses the ability of this compound to relax or prevent the contraction of smooth muscle tissue, such as rabbit thoracic aorta or guinea pig trachea.
Methodology:
-
Tissue Preparation: Dissect the desired tissue (e.g., thoracic aorta from a rabbit or trachea from a guinea pig) and cut it into rings or strips.
-
Mounting: Mount the tissue segments in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2). Attach one end of the tissue to a fixed point and the other to a force transducer to measure isometric tension.
-
Equilibration: Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.
-
Contraction and Relaxation:
-
To measure antagonism: Pre-incubate the tissue with varying concentrations of this compound. Then, add a cumulative concentration-response curve of a TP receptor agonist like U-46619 to induce contraction.
-
To measure reversal: First, induce a stable contraction with a fixed concentration of U-46619. Then, add cumulative concentrations of this compound to measure its relaxant effect.
-
-
Data Analysis: Record the changes in tension. For antagonism studies, Schild plot analysis can be used to determine the pA2 value. For reversal studies, the concentration of this compound that causes 50% relaxation (IC50) can be calculated.
Clinical Development Status
A thorough search of clinical trial registries and scientific literature did not reveal any evidence of this compound having entered clinical trials. It is likely that this compound has been exclusively used as a preclinical research tool to investigate the thromboxane A2 system.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the thromboxane A2 receptor. Its mechanism of action involves the competitive blockade of the TP receptor, leading to the inhibition of both the Gq- and G12/13-mediated signaling pathways. This results in the prevention of platelet aggregation and vasoconstriction. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound or in the broader field of prostanoid pharmacology. The lack of clinical trial data suggests its primary utility has been in a research capacity, where it remains a valuable tool for understanding the intricate roles of the thromboxane A2 signaling axis.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 4. The G protein coupled to the thromboxane A2 receptor in human platelets is a member of the novel Gq family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thromboxane A2-mediated shape change: independent of Gq-phospholipase C--Ca2+ pathway in rabbit platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thromboxane A2 receptor-mediated G12/13-dependent glial morphological change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thromboxane A2 receptor activation via Gα13-RhoA/C-ROCK-LIMK2-dependent signal transduction inhibits angiogenic sprouting of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. brieflands.com [brieflands.com]
- 13. Antagonism of U46619-induced aggregation of human and canine platelets by four TXA2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AID 266295 - Inhibition of U46619-induced platelet aggregation - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Thromboxane A2 Receptor Antagonist Activity of ICI 192605
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological activity of ICI 192605, a potent and selective thromboxane A2 (TXA2) receptor antagonist. This document details its mechanism of action, quantitative antagonist activity, and the experimental protocols used for its characterization, serving as a valuable resource for researchers in pharmacology and drug development.
Introduction to this compound
This compound, with the chemical name 4(Z)-6-(2-o-chlorophenyl-4-o-hydroxyphenyl-1,3-dioxan-cis-5-yl) hexenoic acid, is a non-prostanoid molecule that exhibits high affinity and specificity for the thromboxane A2 (TP) receptor. As a competitive antagonist, this compound effectively blocks the physiological and pathological effects of thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction. Its development has been a part of research efforts to create therapeutic agents for cardiovascular and thrombotic diseases.
Quantitative Antagonist Activity
The antagonist potency of this compound has been quantified in various in vitro functional assays. The following table summarizes the key activity data.
| Assay System | Agonist | Parameter | Value | Reference |
| Isolated Guinea Pig Trachea | U-46619 | pA2 | 9.4 | [1] |
| Human Umbilical Vein | 8-iso-Prostaglandin F(2alpha) | pA2 | 9.02 ± 0.12 | [2] |
| Human Platelet Aggregation | U-46619 | pA2 Range | 5.5 - 7.0 | [3] |
Mechanism of Action: Thromboxane A2 Receptor Signaling Pathway
Thromboxane A2 exerts its effects by binding to the G-protein coupled TP receptor, which initiates a downstream signaling cascade leading to physiological responses such as platelet aggregation and smooth muscle contraction. This compound acts by competitively binding to the TP receptor, thereby preventing the binding of TXA2 and its stable mimetic, U-46619, and inhibiting the subsequent signaling events.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key in vitro experiments used to characterize the thromboxane A2 receptor antagonist activity of this compound.
Inhibition of U-46619-Induced Contraction in Isolated Guinea Pig Trachea
This assay assesses the ability of an antagonist to inhibit the contraction of airway smooth muscle induced by a TP receptor agonist.
Protocol:
-
Tissue Preparation: Male guinea pigs are euthanized, and the tracheas are excised and placed in Krebs-Henseleit solution. The trachea is cleaned of adhering connective tissue and cut into rings (3-4 mm in width).
-
Organ Bath Setup: The tracheal rings are suspended in individual organ baths containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration and Pre-contraction: The tissues are allowed to equilibrate under a resting tension of 1g for at least 60 minutes. A submaximal contraction is induced with a TP receptor agonist, typically U-46619 (a stable TXA2 mimetic).
-
Antagonist Incubation: After a stable contraction is achieved, increasing concentrations of this compound are cumulatively added to the organ bath.
-
Data Analysis: The relaxation induced by this compound is measured as a percentage of the pre-contraction. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, is calculated using a Schild plot analysis.
Inhibition of Agonist-Induced Human Platelet Aggregation
This assay measures the ability of an antagonist to prevent platelet aggregation initiated by a TP receptor agonist.
Protocol:
-
Blood Collection and Platelet-Rich Plasma (PRP) Preparation: Whole blood is drawn from healthy human volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Platelet-rich plasma (PRP) is obtained by centrifuging the blood at a low speed (e.g., 200 x g for 15 minutes).
-
Platelet Aggregometry: Platelet aggregation is monitored using a light transmission aggregometer. A sample of PRP is placed in a cuvette and warmed to 37°C.
-
Antagonist Incubation: A known concentration of this compound is added to the PRP and incubated for a short period (e.g., 2-5 minutes).
-
Induction of Aggregation: An aggregating agent, such as U-46619 or arachidonic acid, is added to the cuvette to induce platelet aggregation.
-
Data Analysis: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time. The inhibitory effect of this compound is determined by comparing the aggregation response in the presence and absence of the antagonist. Concentration-response curves are generated to calculate IC50 or pA2 values.
Inhibition of Vasoconstriction in Isolated Rabbit Thoracic Aorta
This assay evaluates the effect of an antagonist on the contraction of vascular smooth muscle.
Protocol:
-
Tissue Preparation: A male New Zealand White rabbit is euthanized, and the thoracic aorta is carefully dissected and placed in Krebs-bicarbonate buffer. The aorta is cleaned of connective tissue and cut into rings (3-5 mm in width).
-
Organ Bath Setup: The aortic rings are mounted in organ baths containing Krebs-bicarbonate buffer at 37°C and gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers.
-
Equilibration and Viability Check: The rings are allowed to equilibrate under a resting tension of 2g for 60-90 minutes. The viability of the smooth muscle is confirmed by inducing a contraction with a depolarizing agent such as potassium chloride (KCl).
-
Agonist-Induced Contraction and Antagonist Effect: A cumulative concentration-response curve to a TP receptor agonist (e.g., U-46619) is generated. The rings are then washed and incubated with a specific concentration of this compound for a defined period before a second concentration-response curve to the agonist is obtained.
-
Data Analysis: The magnitude of the rightward shift in the agonist concentration-response curve caused by this compound is used to calculate the pA2 value via Schild regression analysis.
Conclusion
This compound is a well-characterized, potent thromboxane A2 receptor antagonist. The quantitative data from various in vitro models consistently demonstrate its high affinity and competitive antagonism at the TP receptor. The detailed experimental protocols provided in this guide offer a foundation for the continued investigation of this and other TP receptor antagonists. This information is critical for researchers aiming to understand the pharmacology of thromboxane A2 signaling and for professionals involved in the development of novel antithrombotic and cardiovascular therapies.
References
An In-depth Technical Guide to the Discovery and Synthesis of ICI 192605: A Potent Thromboxane A₂ Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 192605, with the chemical name (4Z)-6-[(2R,4R,5S)-2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid, is a potent and selective competitive antagonist of the thromboxane A₂ (TXA₂) receptor. Developed by Imperial Chemical Industries (ICI), this molecule represents a significant advancement in the exploration of prostanoid receptor modulators. Thromboxane A₂ is a powerful mediator of platelet aggregation and vasoconstriction, and its receptors are key targets in the development of anti-thrombotic and cardiovascular therapies. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers and professionals in the field of drug development.
Discovery and Rationale
The development of this compound emerged from a research program at Imperial Chemical Industries aimed at discovering novel thromboxane receptor antagonists. The core strategy involved the synthesis and evaluation of a series of 1,3-dioxane derivatives. An earlier compound from this program, ICI 180080, which features a 5(Z)-heptenoic acid side chain, demonstrated significant thromboxane receptor antagonist activity.[1] The research that led to this compound was a logical progression, exploring modifications to the side chain of the 1,3-dioxane core to optimize potency and pharmacokinetic properties. The key structural features of this compound, including the o-chlorophenyl and o-hydroxyphenyl substitutions on the dioxane ring, were identified as crucial for high-affinity binding to the thromboxane A₂ receptor.
Synthesis of this compound
The synthesis of this compound has been a subject of refinement to improve overall yield and efficiency. An improved synthetic route has been described that significantly enhances the production of this complex molecule. Below is a detailed description of a key synthetic approach.
Improved Synthetic Route
An advanced synthetic strategy for this compound has been developed, improving the overall yield from earlier methods. This route focuses on the stereoselective construction of the substituted 1,3-dioxane core, followed by the attachment of the hexenoic acid side chain.
Experimental Protocol: Synthesis of a Key 1,3-Dioxane Intermediate
A pivotal step in the synthesis involves the condensation of a suitably protected diol with an aldehyde to form the 1,3-dioxane ring. The stereochemistry of the substituents on the dioxane ring is critical for the biological activity of the final compound.
-
Step 1: Starting Materials: The synthesis typically begins with commercially available or readily prepared starting materials, including a protected form of a substituted 1,3-propanediol and 2-chlorobenzaldehyde.
-
Step 2: Condensation Reaction: The protected diol is reacted with 2-chlorobenzaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid, in an inert solvent like toluene. The reaction mixture is heated under reflux with a Dean-Stark apparatus to remove water and drive the reaction to completion.
-
Step 3: Purification: The resulting 1,3-dioxane derivative is then purified using column chromatography on silica gel to isolate the desired stereoisomer. The structural confirmation is typically achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
This key intermediate, possessing the correct stereochemical configuration, is then carried forward for the subsequent attachment of the hexenoic acid side chain.
Biological Activity and Mechanism of Action
This compound functions as a competitive antagonist at the thromboxane A₂ (TP) receptor. By binding to this receptor, it prevents the binding of the endogenous agonist, thromboxane A₂, thereby inhibiting its downstream signaling effects.
Thromboxane A₂ Receptor Signaling Pathway
The binding of thromboxane A₂ to its G-protein coupled receptor (GPCR) activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade of events ultimately results in platelet aggregation and smooth muscle contraction. This compound blocks the initial step in this pathway by preventing the binding of TXA₂ to its receptor.
Quantitative Biological Data
The potency of this compound as a thromboxane receptor antagonist has been determined in various in vitro assays. The pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, is a common measure of competitive antagonist potency.
| Compound | Assay System | Agonist | pA₂ Value |
| This compound | Rabbit Thoracic Aorta | U-46619 | 6.9 |
| Human Platelet Aggregation | U-46619 | 7.0 | |
| ICI 180080 | Rabbit Thoracic Aorta | U-46619 | 7.5[1] |
Table 1: In-vitro Thromboxane Receptor Antagonist Activity of this compound and a Related Compound.
Experimental Protocols for Biological Evaluation
To assess the biological activity of this compound, a range of standardized experimental protocols are employed. These assays are crucial for determining the potency and selectivity of the compound as a thromboxane receptor antagonist.
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by a thromboxane mimetic.
Protocol:
-
Blood Collection: Whole blood is collected from healthy human volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma.
-
Incubation: Aliquots of PRP are incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Aggregation Induction: Platelet aggregation is initiated by adding a thromboxane mimetic, such as U-46619.
-
Measurement: The change in light transmittance through the PRP suspension is monitored over time using an aggregometer. Increased light transmittance corresponds to increased platelet aggregation.
-
Data Analysis: The concentration of this compound that inhibits aggregation by 50% (IC₅₀) is calculated.
References
Unraveling the Structure-Activity Relationship of ICI 192605: A Technical Guide for Thromboxane A₂ Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 192605, chemically identified as 4(Z)-6-(2-o-chlorophenyl-4-o-hydroxyphenyl-1,3-dioxan-cis-5-yl) hexenoic acid, is a potent and selective competitive antagonist of the thromboxane A₂ (TXA₂) receptor. As a key mediator in platelet aggregation and vasoconstriction, the TXA₂ receptor is a significant target for therapeutic intervention in cardiovascular and thrombotic diseases. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, offering valuable insights for the design and development of novel TXA₂ receptor antagonists.
Core Structure and Pharmacophore
The chemical architecture of this compound comprises several key features that are crucial for its antagonist activity. These include a 1,3-dioxane core, a hexenoic acid side chain, and substituted phenyl rings. The spatial arrangement and electronic properties of these moieties dictate the compound's affinity and efficacy at the TXA₂ receptor.
Structure-Activity Relationship (SAR) Analysis
The development of this compound and related compounds has been guided by systematic modifications of its core structure. The following table summarizes the quantitative SAR data derived from key analogs, highlighting the impact of structural changes on biological activity.
| Compound | R Group (at 1,3-dioxane) | Side Chain | pA₂ (Rabbit Thoracic Aorta) | pA₂ (Human Platelet Aggregation) |
| ICI 180080 | 2,2-dimethyl | 5(Z)-heptenoic acid | 7.5 | 6.7 |
| Hexenoic Acid Analog of ICI 180080 | 2,2-dimethyl | 4(Z)-hexenoic acid | 6.9 | 7.0 |
| This compound | 2-o-chlorophenyl | 4(Z)-hexenoic acid | Potent Antagonist | Potent Antagonist |
pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Key SAR Insights:
-
Side Chain Length: Shortening the side chain from a heptenoic acid (as in ICI 180080) to a hexenoic acid had a minimal effect on the thromboxane receptor antagonist potency, with a slight decrease in activity in the rabbit thoracic aorta assay but a slight increase in the human platelet aggregation assay.[1]
-
Substitution on the 1,3-Dioxane Ring: The replacement of the 2,2-dimethyl group with a 2-o-chlorophenyl group is a key modification in the development of this compound. While direct comparative pA₂ values were not available in the reviewed literature, the progression to this compound suggests this substitution enhances potency and/or other pharmacological properties.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.
In Vitro Thromboxane A₂ Receptor Antagonism in Rabbit Thoracic Aorta
Objective: To determine the antagonist potency (pA₂) of test compounds against U-46619 (a TXA₂ mimetic)-induced contractions in isolated rabbit thoracic aorta.
Methodology:
-
Tissue Preparation: Male New Zealand white rabbits are euthanized, and the thoracic aorta is excised and placed in Krebs-Henseleit solution. The aorta is cleaned of adherent tissue and cut into helical strips.
-
Apparatus Setup: The aortic strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂. The strips are connected to isometric force transducers to record changes in tension.
-
Equilibration: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 2g, with the buffer being changed every 15 minutes.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to the TXA₂ mimetic, U-46619, is established.
-
Antagonist Incubation: The tissues are washed, and the test compound (e.g., ICI 180080, this compound) is added to the organ bath at a specific concentration and incubated for a predetermined period (e.g., 30 minutes).
-
Shifted Agonist Curve: In the presence of the antagonist, a second cumulative concentration-response curve to U-46619 is generated.
-
Data Analysis: The dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist) is calculated. The pA₂ value is then determined using a Schild plot.[2][3]
In Vitro Thromboxane A₂ Receptor Antagonism in Human Platelets
Objective: To assess the ability of test compounds to inhibit U-46619-induced human platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human volunteers into tubes containing 3.8% trisodium citrate. The blood is centrifuged at a low speed (e.g., 150 x g) for 15 minutes to obtain PRP.
-
Platelet Aggregation Measurement: Platelet aggregation is measured using a turbidimetric method in a platelet aggregometer. A sample of PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C.
-
Baseline Measurement: The light transmission through the PRP is set as 0%, and through platelet-poor plasma (PPP) as 100%.
-
Antagonist Incubation: The test compound is added to the PRP and incubated for a specified time (e.g., 2 minutes).
-
Agonist-Induced Aggregation: The TXA₂ mimetic, U-46619, is added to induce platelet aggregation, and the change in light transmission is recorded over time.
-
Data Analysis: The percentage of platelet aggregation is calculated. The concentration of the antagonist that causes a 50% inhibition of the agonist-induced aggregation (IC₅₀) is determined. The pA₂ value can be calculated from the IC₅₀ values obtained at different agonist concentrations.[2][3]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and the logical flow of the experimental validation for TXA₂ receptor antagonists like this compound.
Conclusion
The structure-activity relationship of this compound and its analogs demonstrates the critical role of the 1,3-dioxane core, the hexenoic acid side chain, and the nature of the aromatic substituents in determining the antagonist potency at the thromboxane A₂ receptor. The provided data and experimental protocols offer a foundational understanding for researchers in the field of cardiovascular pharmacology and medicinal chemistry. Further exploration of substitutions on the phenyl rings and modifications of the linker between the dioxane and the carboxylic acid could lead to the discovery of next-generation TXA₂ receptor antagonists with improved therapeutic profiles.
References
An In-Depth Technical Guide to the Signaling Pathway Modulation by ICI 192605
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICI 192605 is a potent and selective competitive antagonist of the Thromboxane A2 receptor (TXA2R), also known as the prostanoid TP receptor. This receptor plays a critical role in a variety of physiological and pathophysiological processes, most notably in platelet aggregation and vasoconstriction. By blocking the binding of the endogenous agonist thromboxane A2 (TXA2), this compound effectively modulates the downstream signaling cascades initiated by this receptor. This technical guide provides a comprehensive overview of the TXA2R signaling pathway, the mechanism of action of this compound, detailed experimental protocols for studying its effects, and a summary of relevant quantitative data for related compounds.
Introduction to Thromboxane A2 Receptor (TXA2R) Signaling
The Thromboxane A2 receptor (TXA2R) is a G-protein coupled receptor (GPCR) that is activated by its primary ligand, thromboxane A2 (TXA2), as well as other prostanoids like prostaglandin H2 (PGH2). TXA2 is a highly unstable eicosanoid synthesized from arachidonic acid in activated platelets and other cells. The activation of TXA2R is a key event in hemostasis and thrombosis, leading to platelet activation, aggregation, and vasoconstriction. Dysregulation of the TXA2R signaling pathway is implicated in various cardiovascular diseases, including myocardial infarction and stroke.
The TXA2R primarily couples to two families of heterotrimeric G-proteins: Gq and G13.
-
Gq-Mediated Pathway: Upon agonist binding, the TXA2R undergoes a conformational change that activates the Gq alpha subunit. This, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of Protein Kinase C (PKC) by DAG, triggers a cascade of downstream events, including platelet shape change, granule release, and aggregation.
-
G13-Mediated Pathway: The TXA2R can also couple to G13, which activates the small GTPase Rho. The Rho-Rho kinase (ROCK) pathway is primarily involved in regulating smooth muscle contraction and contributes to the vasoconstrictor effects of TXA2.
This compound: A Competitive Antagonist of TXA2R
This compound acts as a competitive antagonist at the TXA2R. This means that it binds to the same site as the endogenous agonist, TXA2, but does not activate the receptor. By occupying the binding site, this compound prevents TXA2 from binding and initiating the downstream signaling cascade. The antagonism is surmountable, meaning that a sufficiently high concentration of the agonist can overcome the inhibitory effect of the antagonist.
Quantitative Data for TXA2R Antagonists
| Antagonist | Agonist | Preparation | pA2 Value | Ki (nM) | Reference |
| ICI 180080 | U-46619 | Rabbit Aorta | 7.50 | - | [1] |
| GR32191 | U-46619 | Human Platelets | ~8.2 | - | [2] |
| SQ 30741 | U-46619 | Monkey Platelets | - | Implied antagonism of 87% of receptors at 0.32 mg/kg | [3] |
| [125I]PTA-OH | U-46619 | Washed Human Platelets | 8.08 | 8 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the modulatory effects of this compound on the TXA2R signaling pathway.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a test compound, such as this compound, for the TXA2R by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the Ki of this compound for the TXA2R.
Materials:
-
Membrane preparation from cells expressing TXA2R (e.g., human platelets, HEK293 cells transfected with TXA2R)
-
Radiolabeled TXA2R antagonist (e.g., [3H]SQ 29,548)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
-
96-well filter plates and vacuum manifold
Procedure:
-
Membrane Preparation: Prepare platelet membranes or membranes from cells overexpressing TXA2R by homogenization and centrifugation. Resuspend the final membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer
-
A fixed concentration of the radiolabeled antagonist (typically at its Kd concentration).
-
Increasing concentrations of this compound (the competitor).
-
Membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Platelet Aggregation Assay
This functional assay measures the ability of an antagonist like this compound to inhibit platelet aggregation induced by a TXA2R agonist.
Objective: To determine the IC50 of this compound for the inhibition of agonist-induced platelet aggregation.
Materials:
-
Freshly drawn human blood anticoagulated with sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
TXA2R agonist (e.g., U-46619, a stable TXA2 mimetic).
-
This compound.
-
Saline or appropriate buffer.
-
Platelet aggregometer.
Procedure:
-
PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP, which is used as a reference (100% aggregation).
-
Assay Setup:
-
Pipette a known volume of PRP into the aggregometer cuvettes and allow it to equilibrate to 37°C with stirring.
-
Add a specific concentration of this compound or vehicle control and incubate for a short period (e.g., 2-5 minutes).
-
Initiate aggregation by adding a fixed concentration of the TXA2R agonist (e.g., U-46619).
-
-
Measurement: Monitor the change in light transmission through the PRP suspension over time using the aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Data Analysis: The maximum aggregation percentage is recorded for each concentration of this compound. Plot the percentage inhibition of aggregation against the logarithm of the this compound concentration to determine the IC50 value.
Intracellular Calcium Mobilization Assay
This assay directly measures a key second messenger in the TXA2R signaling pathway.
Objective: To assess the ability of this compound to block agonist-induced increases in intracellular calcium.
Materials:
-
Washed platelets or a suitable cell line expressing TXA2R.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
TXA2R agonist (e.g., U-46619).
-
This compound.
-
HEPES-buffered saline or similar physiological buffer.
-
Fluorometric plate reader or fluorescence microscope with ratiometric imaging capabilities.
Procedure:
-
Cell Loading: Incubate washed platelets or cells with the calcium-sensitive dye (e.g., Fura-2 AM) in a suitable buffer. The AM ester allows the dye to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorescent dye inside the cell.
-
Washing: Wash the cells to remove extracellular dye.
-
Assay Setup:
-
Place the dye-loaded cells in the wells of a microplate.
-
Add different concentrations of this compound or vehicle control and incubate.
-
Place the plate in the fluorometric reader.
-
-
Measurement:
-
Establish a baseline fluorescence reading.
-
Inject the TXA2R agonist (U-46619) into the wells.
-
Monitor the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is measured to determine the intracellular calcium concentration.
-
-
Data Analysis: The peak increase in intracellular calcium concentration is measured for each condition. The inhibitory effect of this compound is determined by comparing the response in the presence of the antagonist to the control response. An IC50 value can be calculated by plotting the percentage inhibition against the logarithm of the this compound concentration.
Schild Analysis for Determining pA2 Value
Schild analysis is a pharmacological method used to determine the dissociation constant (Kb) and thus the pA2 value of a competitive antagonist.
Objective: To determine the pA2 value of this compound, confirming its competitive antagonism at the TXA2R.
Materials:
-
An isolated tissue preparation responsive to TXA2R agonists (e.g., rabbit aorta, guinea pig trachea).
-
TXA2R agonist (e.g., U-46619).
-
This compound.
-
Organ bath setup with physiological salt solution, aeration, and a force transducer.
Procedure:
-
Tissue Preparation: Mount the isolated tissue in an organ bath containing physiological salt solution at 37°C and aerated with carbogen (95% O2, 5% CO2). Allow the tissue to equilibrate under a resting tension.
-
Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (U-46619) to determine its EC50 value.
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, incubate the tissue with a fixed concentration of this compound for a predetermined time to allow for equilibrium.
-
Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.
-
Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of this compound.
-
Data Analysis:
-
For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
The x-intercept of the linear regression of the Schild plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Visualizations of Signaling Pathways and Workflows
Thromboxane A2 Receptor (TXA2R) Signaling Pathway
Caption: TXA2R signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Platelet Aggregation Assay
References
- 1. Pharmacological actions of ICI 180080, a novel thromboxane receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Magnitude of thromboxane receptor antagonism necessary for antithrombotic activity in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of a thromboxane A2/prostaglandin H2 receptor antagonist to washed human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Effects of ICI 192605 on Platelet Aggregation: A Technical Guide
Introduction
ICI 192605, a potent and selective thromboxane A2 (TXA2) receptor antagonist, holds significant interest for researchers in thrombosis and hemostasis. By blocking the TXA2 receptor (TP receptor), this compound interferes with a critical pathway in platelet activation and aggregation, offering potential therapeutic applications in cardiovascular diseases. This technical guide provides an in-depth overview of the core principles and methodologies for evaluating the in vivo effects of this compound and other thromboxane receptor antagonists on platelet aggregation. While specific in vivo quantitative data for this compound is not extensively available in publicly accessible literature, this guide leverages data from analogous compounds and established experimental models to provide a comprehensive framework for researchers, scientists, and drug development professionals.
Mechanism of Action: Thromboxane A2 Signaling in Platelets
Thromboxane A2 is a potent vasoconstrictor and platelet agonist. It is synthesized from arachidonic acid via the cyclooxygenase (COX) and thromboxane synthase enzymes. Upon its release from activated platelets, TXA2 binds to TP receptors on the surface of neighboring platelets, initiating a signaling cascade that leads to further platelet activation, degranulation, and aggregation, thereby amplifying the thrombotic response. Thromboxane receptor antagonists like this compound competitively inhibit the binding of TXA2 to its receptor, thus attenuating these pro-aggregatory effects.
In Vivo Efficacy of Thromboxane Receptor Antagonists: A Data Summary
While specific in vivo dose-response data for this compound on platelet aggregation is limited in the available literature, studies on other potent thromboxane receptor antagonists provide valuable insights into the expected efficacy of this class of compounds. The following table summarizes key findings from in vivo studies of analogous drugs.
| Compound | Animal Model | Agonist | Dose Range | Key Findings | Reference |
| BM-13,177 | Rabbit | Collagen | 0.5 - 5 mg/kg i.v. | Dose-dependently reduced collagen-induced platelet loss by up to 50%. | [1] |
| SQ-29,548 | Rabbit | Collagen | 0.1 - 1 mg/kg i.v. | Dose-dependently reduced collagen-induced platelet loss by up to 50%. | [1] |
| BM-13,177 | Rabbit | Arachidonic Acid / U-46619 | 5 mg/kg i.v. | Prevented sudden death and significantly inhibited the decrease in platelet count. | [1] |
| SQ-29,548 | Rabbit | Arachidonic Acid / U-46619 | 1 mg/kg i.v. | Prevented sudden death and completely inhibited the decrease in platelet count and ATP release. | [1] |
Experimental Protocol: In Vivo Assessment of Platelet Aggregation
This section outlines a generalized protocol for evaluating the in vivo effects of a thromboxane receptor antagonist, such as this compound, on platelet aggregation in an animal model. The rabbit is a commonly used model for such studies due to its well-characterized platelet function and response to various agonists.
1. Animal Model and Preparation:
-
Species: New Zealand White rabbits (2.5-3.0 kg).
-
Anesthesia: Anesthetize with an appropriate agent (e.g., sodium pentobarbital, 30 mg/kg i.v.). Maintain anesthesia throughout the experiment.
-
Catheterization: Cannulate a femoral artery for blood pressure monitoring and blood sampling. Cannulate a femoral vein for administration of the test compound, agonist, and anesthetic.
2. In Vivo Platelet Aggregation Induction:
-
Agonist Selection: Collagen (e.g., 200 µg/kg) or a thromboxane A2 mimetic such as U-46619 (e.g., 5 µg/kg) are commonly used to induce platelet aggregation in vivo.
-
Administration: The agonist is administered as an intravenous bolus.
3. Measurement of Platelet Aggregation:
-
Method: A common method involves continuous monitoring of the circulating platelet count. A sharp decrease in the platelet count following agonist administration indicates platelet aggregation and sequestration, primarily in the pulmonary vasculature.
-
Procedure:
-
Collect a baseline arterial blood sample into an anticoagulant (e.g., EDTA).
-
Administer the test compound (this compound) or vehicle intravenously and allow for a sufficient pre-treatment period (e.g., 15-30 minutes).
-
Administer the platelet aggregation-inducing agonist.
-
Collect arterial blood samples at specific time points post-agonist injection (e.g., 1, 5, 15, and 30 minutes).
-
Determine the platelet count in each blood sample using an automated hematology analyzer.
-
-
Data Analysis: Calculate the percentage decrease in platelet count from the baseline for each time point. Compare the results between the vehicle-treated and this compound-treated groups.
4. Ex Vivo Platelet Aggregation (Optional but Recommended):
-
Purpose: To correlate the in vivo effects with direct measurements of platelet function.
-
Procedure:
-
Collect arterial blood into sodium citrate before and after administration of this compound.
-
Prepare platelet-rich plasma (PRP) by centrifugation.
-
Perform light transmission aggregometry on the PRP samples using various agonists (e.g., ADP, collagen, U-46619) at different concentrations.
-
-
Data Analysis: Compare the aggregation responses (e.g., maximum aggregation percentage, slope) before and after drug administration.
Conclusion
This compound, as a thromboxane receptor antagonist, represents a promising therapeutic agent for the management of thrombotic disorders. While direct and comprehensive in vivo data on its effects on platelet aggregation are not widely published, the established pharmacology of this drug class, supported by studies on analogous compounds, provides a strong rationale for its antiplatelet activity. The experimental framework detailed in this guide offers a robust approach for researchers to further investigate the in vivo efficacy of this compound and other novel antiplatelet agents. Future studies focusing on dose-response relationships, duration of action, and effects in various thrombosis models will be crucial in fully elucidating the therapeutic potential of this compound.
References
In-depth Technical Guide: Prostaglandin Receptor Interaction with ICI 192605
A comprehensive review of the available scientific literature reveals a significant lack of specific data regarding the compound ICI 192605 and its interaction with prostaglandin receptors. Extensive searches for quantitative binding affinities, functional activities, selectivity profiles, and detailed experimental protocols for this compound have not yielded any specific results. The compound is not mentioned in the context of prostaglandin receptor pharmacology in the currently accessible scientific databases and literature.
Therefore, this guide will provide a comprehensive framework for the characterization of a hypothetical compound like this compound, outlining the necessary experimental protocols and data presentation formats as requested. This will serve as a template for researchers and drug development professionals when investigating novel prostaglandin receptor modulators.
Prostaglandin E Receptor (EP) Signaling Pathways
Prostaglandin E2 (PGE2) is a key lipid mediator that exerts its diverse physiological and pathological effects through four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[1][2] Understanding these signaling pathways is fundamental to characterizing the mechanism of action of any novel modulator.
-
EP1 Receptor: Couples to Gq proteins, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium (Ca2+) and activates protein kinase C (PKC).[1]
-
EP2 and EP4 Receptors: Both couple to Gs proteins, activating adenylyl cyclase (AC) to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3][4] This leads to the activation of protein kinase A (PKA).[1][3] The EP4 receptor, in addition to Gs coupling, can also activate the phosphatidylinositol 3-kinase (PI3K) pathway.[4]
-
EP3 Receptor: Primarily couples to Gi proteins, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels.[1]
The distinct downstream effects of PGE2 are determined by the specific EP receptor subtypes expressed in a given cell or tissue.[2][5][6]
Signaling Pathway Diagram
Caption: Signaling pathways of Prostaglandin E2 (PGE2) receptors.
Experimental Protocols
To characterize the interaction of a novel compound such as this compound with prostaglandin receptors, a series of standardized in vitro assays are required.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[7] These assays can be conducted in competitive, saturation, or kinetic formats.[7]
Objective: To determine the binding affinity (Ki) of this compound for a panel of human recombinant prostaglandin receptors (EP1, EP2, EP3, EP4, DP1, DP2, FP, IP, TP).
Materials:
-
Cell membranes prepared from HEK293 or CHO cells stably expressing the individual human prostaglandin receptors.
-
Radioligands specific for each receptor (e.g., [3H]-PGE2 for EP receptors).
-
Test compound (this compound) at a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail and a scintillation counter.
Protocol (Competitive Binding):
-
Incubation: In a 96-well plate, incubate a fixed concentration of the specific radioligand with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays (cAMP Measurement)
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. For Gs- and Gi-coupled receptors like the EP subtypes, measuring changes in intracellular cAMP is a common and robust method.
Objective: To determine the functional activity (EC50 for agonists, IC50/pA2 for antagonists) of this compound at Gs- and Gi-coupled prostaglandin receptors.
Materials:
-
Whole cells expressing the receptor of interest (e.g., HEK293-hEP2).
-
Test compound (this compound).
-
A known agonist for the receptor (e.g., PGE2).
-
A cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
Protocol (Antagonist Mode for a Gs-coupled Receptor):
-
Cell Plating: Seed cells expressing the target receptor into 96-well plates and culture until they form a confluent monolayer.
-
Pre-incubation: Pre-incubate the cells with increasing concentrations of the test compound (this compound) for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the standard agonist (e.g., EC80 of PGE2) to stimulate cAMP production.
-
Lysis and Detection: After a specific incubation time, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. The IC50 value is determined by non-linear regression. This can be used to calculate the pA2 value, a measure of antagonist potency.
Experimental Workflow: cAMP Functional Assay
Caption: Workflow for a cAMP functional assay in antagonist mode.
Data Presentation
Quantitative data from binding and functional assays should be summarized in a clear and concise tabular format to allow for easy comparison of the compound's activity across different receptors.
Table 1: Binding Affinity of this compound at Human Prostaglandin Receptors
| Receptor | Radioligand | Ki (nM) | n |
| EP1 | [3H]-PGE2 | ||
| EP2 | [3H]-PGE2 | ||
| EP3 | [3H]-PGE2 | ||
| EP4 | [3H]-PGE2 | ||
| DP1 | [3H]-PGD2 | ||
| DP2 (CRTH2) | [3H]-PGD2 | ||
| FP | [3H]-PGF2α | ||
| IP | [3H]-Iloprost | ||
| TP | [3H]-U46619 |
Ki values are presented as geometric mean. n = number of independent experiments.
Table 2: Functional Activity of this compound at Human Prostaglandin Receptors
| Receptor | Assay Type | Functional Response | n |
| EP1 | Calcium Mobilization | ||
| EP2 | cAMP Accumulation | ||
| EP3 | cAMP Inhibition | ||
| EP4 | cAMP Accumulation | ||
| DP1 | cAMP Accumulation | ||
| DP2 (CRTH2) | cAMP Inhibition | ||
| IP | cAMP Accumulation | ||
| TP | Calcium Mobilization |
Functional response should be reported as EC50 (nM) for agonists or pA2/IC50 (nM) for antagonists. n = number of independent experiments.
Conclusion
While specific data for this compound is not publicly available, this guide provides the essential framework for its pharmacological characterization at prostaglandin receptors. By following the detailed experimental protocols for radioligand binding and functional assays, researchers can determine the binding affinity, functional activity, and selectivity profile of this and other novel compounds. The structured data presentation in tables and the visualization of workflows and signaling pathways through diagrams are crucial for the clear communication and interpretation of the findings, ultimately aiding in the drug discovery and development process. For a complete profile of this compound, these experiments would need to be performed.
References
- 1. A Review of the Pharmacokinetic Characteristics of Immune Checkpoint Inhibitors and Their Clinical Impact Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hi-Affi™ In Vitro Cell based Prostanoid Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. Identification of determinants of ligand binding affinity and selectivity in the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding and biological actions of prostaglandin E2 and I2 in cells isolated from rabbit gastric mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Characterization of binding affinity of CJ-023,423 for human prostanoid EP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of a novel oestrogen antagonist, ZK 119010, in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Binding Profile of ICI 192605: A Search for Data
Despite a comprehensive search of publicly available scientific literature and databases, no specific binding affinity data, experimental protocols, or signaling pathway information could be found for the compound designated as ICI 192605. This suggests that "this compound" may be an internal, unpublished, or incorrect identifier, precluding the creation of a detailed technical guide on its binding characteristics.
For researchers, scientists, and drug development professionals, understanding the binding affinity of a compound is paramount for elucidating its mechanism of action, predicting its therapeutic potential, and assessing its safety profile. Key quantitative metrics such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the dissociation constant (Kd) are crucial for characterizing the interaction between a ligand and its receptor. These values are typically determined through rigorous experimental procedures, most notably radioligand binding assays.
The Methodological Approach to Determining Binding Affinity
In the absence of specific data for this compound, this guide outlines the standard experimental methodologies and data presentation formats that would be employed to characterize such a compound.
Radioligand Binding Assays: The Gold Standard
Radioligand binding assays are the cornerstone for quantifying the interaction between a ligand and a receptor. These assays utilize a radioactively labeled ligand (the radioligand) that binds with high affinity and specificity to the target receptor. The general workflow for such an experiment is as follows:
A typical protocol would involve the following steps:
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes, which are then resuspended in an appropriate buffer.
-
Assay Incubation: The membrane preparation is incubated with a fixed concentration of a suitable radioligand and varying concentrations of the unlabeled test compound (in this hypothetical case, this compound).
-
Equilibrium: The incubation is allowed to proceed for a specific time at a defined temperature to reach binding equilibrium.
-
Separation: The bound radioligand is separated from the free (unbound) radioligand, commonly by rapid vacuum filtration through glass fiber filters that trap the membranes.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC50 value of the test compound. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant of the radioligand.
Data Presentation
Had data for this compound been available, it would be presented in a clear, tabular format to allow for easy comparison of its affinity for various receptors. An example of such a table is provided below:
| Receptor Target | Radioligand Used | Ki (nM) | IC50 (nM) | n |
| Receptor A | [³H]-Ligand X | Data | Data | # |
| Receptor B | [¹²⁵I]-Ligand Y | Data | Data | # |
| Receptor C | [³H]-Ligand Z | Data | Data | # |
| Table 1: Hypothetical binding affinity profile of this compound. 'n' represents the number of independent experiments. |
Visualizing Signaling Pathways
The interaction of a ligand with its receptor initiates a cascade of intracellular events known as a signaling pathway. The nature of this pathway is dependent on the receptor type (e.g., G-protein coupled receptor, ion channel, enzyme-linked receptor). Without knowing the target of this compound, a specific pathway cannot be diagrammed. However, a generalized G-protein coupled receptor (GPCR) signaling pathway, a common target for many drugs, is illustrated below.
In this hypothetical pathway, the binding of a ligand like this compound to a GPCR would trigger the activation of an associated G-protein. The activated G-protein would then modulate an effector enzyme, leading to the production of a second messenger, which in turn activates downstream kinases to elicit a cellular response.
Conclusion
While the core requirements of this technical guide—data presentation, experimental protocols, and visualizations—could not be fulfilled with specific information for this compound, the frameworks provided here represent the standard and expected methodologies in the field of pharmacology and drug discovery for characterizing the binding affinity of a novel compound. Should data for this compound become publicly available, these frameworks can be readily populated to provide a comprehensive understanding of its molecular interactions. For now, the binding affinity of this compound remains an open question in the public domain.
ICI 192605: A Technical Guide for its Application as a Chemical Probe for Thromboxane A2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 192605 is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[1][2] As a critical mediator in thrombosis, vasoconstriction, and various other pathophysiological processes, the TP receptor is a significant target for therapeutic intervention. This technical guide provides an in-depth overview of this compound as a chemical probe for studying TP receptor function, encompassing its pharmacological properties, experimental applications, and the underlying signaling pathways.
Pharmacological Profile of this compound
This compound is a non-prostanoid antagonist that exhibits high affinity for the TP receptor. Its inhibitory activity has been characterized through various in vitro assays, providing a quantitative measure of its potency.
Data Presentation: Quantitative Pharmacological Data for this compound
| Parameter | Value | Assay Type | Species/System | Reference |
| pIC50 | 7.2 | Functional Assay | Human | [3] |
| IC50 | 65 nM (6.5 x 10⁻⁸ M) | Functional Assay | Human | [3] |
TP Receptor Signaling Pathways
The TP receptor, a G-protein coupled receptor (GPCR), primarily signals through two major pathways: the Gq/11 and G12/13 pathways. Activation of these pathways by agonists like TXA2 or the stable analog U46619 leads to physiological responses such as platelet aggregation and vasoconstriction. This compound effectively blocks these downstream signaling events by preventing agonist binding to the TP receptor.
Gq/11 Signaling Pathway
Upon agonist binding, the TP receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which phosphorylates various downstream targets, ultimately leading to cellular responses like smooth muscle contraction.[5][6][7]
Caption: Gq-mediated signaling pathway of the TP receptor.
G12/13 Signaling Pathway
The TP receptor also couples to G12/13 proteins. Upon activation, the Gα12/13 subunits stimulate Rho guanine nucleotide exchange factors (RhoGEFs), such as p115RhoGEF, PDZ-RhoGEF, and LARG.[8] RhoGEFs then activate the small GTPase RhoA by promoting the exchange of GDP for GTP. Activated RhoA stimulates Rho-associated kinase (ROCK), which in turn phosphorylates and inactivates myosin light chain phosphatase (MLCP). The inhibition of MLCP leads to a sustained phosphorylation of the myosin light chain, resulting in smooth muscle contraction and platelet shape change.[9][10][11][12]
Caption: G12/13-mediated signaling pathway of the TP receptor.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize this compound as a TP receptor antagonist.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the TP receptor. It involves competing for the binding of a radiolabeled TP receptor antagonist, such as [3H]SQ29548, with increasing concentrations of the unlabeled test compound (this compound).[1][13]
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Isolate human platelets from whole blood by differential centrifugation.
-
Wash the platelets and resuspend them in a suitable buffer (e.g., Tris-HCl with EDTA).
-
Lyse the platelets by sonication or homogenization in a hypotonic buffer.
-
Centrifuge the lysate at a high speed (e.g., 100,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Increasing concentrations of this compound (or vehicle for total binding, and a saturating concentration of a known TP antagonist for non-specific binding).
-
A fixed concentration of [3H]SQ29548 (typically at or below its Kd, e.g., 5-10 nM).[13]
-
Platelet membrane preparation (e.g., 50-100 µg of protein).
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]SQ29548) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.[4]
-
Platelet Aggregation Assay
This functional assay measures the ability of this compound to inhibit platelet aggregation induced by a TP receptor agonist, such as U46619.[4][14][15]
Experimental Workflow:
Caption: Workflow for a platelet aggregation assay.
Detailed Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
-
Aggregation Assay:
-
Place a sample of PRP into a cuvette in a light transmission aggregometer and allow it to equilibrate to 37°C.
-
Add increasing concentrations of this compound or vehicle to the PRP and incubate for a short period (e.g., 2-5 minutes).
-
Add a fixed concentration of U46619 (typically a concentration that induces submaximal aggregation, e.g., 1 µM) to initiate platelet aggregation.[16][17]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). An increase in light transmission corresponds to an increase in platelet aggregation.
-
-
Data Analysis:
-
Determine the maximum aggregation for each concentration of this compound.
-
Calculate the percentage inhibition of aggregation relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the concentration of this compound.
-
Determine the IC50 value by non-linear regression analysis.
-
In Vivo Models
To assess the efficacy of this compound in a physiological setting, various animal models of thrombosis and vasoconstriction can be employed. These models allow for the evaluation of the compound's antithrombotic and vasorelaxant effects in vivo.[18][19]
Examples of In Vivo Models:
-
Ferric Chloride-Induced Thrombosis Model: This model involves the application of ferric chloride to a carotid or femoral artery in an anesthetized animal (e.g., mouse or rat) to induce oxidative injury and subsequent thrombus formation. The time to vessel occlusion is measured, and the ability of this compound, administered prior to injury, to prolong this time is assessed.[18]
-
Pulmonary Thromboembolism Model: In this model, a thrombotic agent (e.g., a mixture of collagen and epinephrine) is injected intravenously into an animal (e.g., mouse). The resulting mortality or paralysis due to pulmonary thromboembolism is monitored. The protective effect of pre-administered this compound is then evaluated.
-
Pressor Response to U46619: Anesthetized animals are instrumented to measure blood pressure. The pressor (blood pressure increasing) response to an intravenous injection of U46619 is recorded. The ability of this compound to antagonize this pressor response is then determined.
Selectivity Profile
An ideal chemical probe should exhibit high selectivity for its intended target over other related targets. While comprehensive selectivity data for this compound against a full panel of prostanoid receptors (DP, EP, FP, IP) is not extensively detailed in the public domain, the general class of TP receptor antagonists is known for its high selectivity.[20][21][22][23][24][25][26] It is crucial for researchers to either confirm the selectivity of this compound in their experimental system or to be aware of potential off-target effects at other prostanoid receptors, especially at higher concentrations.
Conclusion
References
- 1. Characterization of binding of a specific antagonist, [3H]-SQ 29,548, to soluble thromboxane A2/prostaglandin H2 (TP) receptors in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. Determination of radioligand specific activity using competition binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism of U46619-induced aggregation of human and canine platelets by four TXA2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 6. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Characterization of [5,6-3H]SQ 29,548 as a high affinity radioligand, binding to thromboxane A2/prostaglandin H2-receptors in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biodatacorp.com [biodatacorp.com]
- 15. Platelet aggregation induced by the endoperoxide analogue U46619 is inhibited by polymorphonuclear leukocyte ADPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apexbt.com [apexbt.com]
- 17. U46619 | Hart Biologicals [hartbio.co.uk]
- 18. A novel thromboxane receptor antagonist, nstpbp5185, inhibits platelet aggregation and thrombus formation in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Impact of vascular thromboxane prostanoid receptor activation on hemostasis, thrombosis, oxidative stress, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Heterogeneity of thromboxane A2 (TP-) receptors: evidence from antagonist but not agonist potency measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Prostanoid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Table 2 from Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor. | Semantic Scholar [semanticscholar.org]
- 26. Differential effect of pH on thromboxane A2/prostaglandin H2 receptor agonist and antagonist binding in human platelets. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for ICI 192605 in Isolated Tissue Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of ICI 192605, a potent and selective thromboxane A2 (TXA2) receptor antagonist, in isolated tissue bath experiments. The protocols outlined below are designed to characterize the potency and mechanism of action of this compound in vascular and airway smooth muscle preparations.
Introduction
This compound, with the chemical name (4Z)-6-(2-o-chlorophenyl-4-o-hydroxyphenyl-1,3-dioxan-cis-5-yl)hexenoic acid, is a competitive antagonist of the thromboxane A2 (TP) receptor. In isolated tissue bath experiments, it is used to investigate the physiological roles of TXA2 in smooth muscle contraction and to determine the potency of its antagonistic effects. This is typically achieved by measuring the ability of this compound to inhibit contractions induced by a stable TXA2 mimetic, such as U-46619.
Mechanism of Action and Signaling Pathway
Thromboxane A2, a potent vasoconstrictor and platelet aggregator, exerts its effects by binding to TP receptors, which are G-protein coupled receptors (GPCRs). Activation of the TP receptor primarily couples to Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chain, resulting in smooth muscle contraction.
This compound acts as a competitive antagonist at the TP receptor, preventing the binding of TXA2 or its mimetics and thereby inhibiting this signaling cascade and subsequent smooth muscle contraction.
Figure 1: Simplified signaling pathway of Thromboxane A2 leading to smooth muscle contraction and the inhibitory action of this compound.
Data Presentation
| Antagonist | Agonist | Tissue Preparation | Species | pA2 Value |
| ICI 180080 | U-46619 | Aorta | Rabbit | 7.50 |
| ICI 180080 | U-46619 | Aorta | Rat | Potent Antagonism |
| ICI 180080 | U-46619 | Trachea | Guinea Pig | Potent Antagonism |
Table 1: Potency of the structurally related thromboxane antagonist ICI 180080 in various isolated tissue preparations. This data can serve as an estimate for the expected potency of this compound.
Experimental Protocols
The following are detailed protocols for determining the antagonist properties of this compound in isolated guinea pig trachea and rat thoracic aorta.
General Tissue Preparation and Mounting
Application Notes and Protocols for ICI 192605 in In Vitro Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 192605 is a potent and selective antagonist of the thromboxane A2/prostaglandin H2 (TP) receptor. Thromboxane A2 (TXA2) is a key mediator in platelet activation and aggregation, playing a crucial role in hemostasis and thrombosis. By blocking the TP receptor, this compound effectively inhibits platelet aggregation induced by TXA2 and its mimetics. These application notes provide a detailed protocol for utilizing this compound in in vitro platelet aggregation assays using Light Transmission Aggregometry (LTA), the gold-standard method for assessing platelet function.
Principle of the Assay
Light Transmission Aggregometry (LTA) measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets are evenly dispersed in the plasma, resulting in a turbid suspension with low light transmission. Upon the addition of a platelet agonist, such as the stable TXA2 mimetic U46619, platelets become activated and form aggregates. This leads to a clearing of the plasma and a corresponding increase in light transmission, which is recorded by the aggregometer. The inhibitory effect of this compound on platelet aggregation is quantified by its ability to reduce the aggregation response induced by the agonist.
Data Presentation
Quantitative Analysis of this compound Inhibition
The potency of this compound as a TP receptor antagonist can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the expected inhibitory activity of this compound against U46619-induced platelet aggregation.
| Compound | Agonist | Assay System | Potency (pA2) | Estimated IC50 (nM) |
| This compound | U46619 | Human Platelet Aggregation | 6.7 - 7.0[1] | 100 - 200 |
Note: The pA2 value is a measure of antagonist potency, representing the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The IC50 value is estimated based on the provided pA2 range and general pharmacological principles.
Experimental Protocols
Materials and Reagents
-
Blood Collection: Venous blood from healthy, consenting donors who have not taken any platelet-affecting medication (e.g., aspirin, NSAIDs) for at least two weeks.
-
Anticoagulant: 3.2% (0.109 M) trisodium citrate.
-
This compound: Stock solution prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Agonist: U46619 (a stable thromboxane A2 mimetic) stock solution.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO).
-
Saline: 0.9% NaCl solution.
-
Equipment:
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes
-
Cuvettes with stir bars
-
Water bath or heating block (37°C)
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Draw whole blood into tubes containing 3.2% trisodium citrate at a 9:1 blood-to-anticoagulant ratio. Gently invert the tubes several times to ensure proper mixing.
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and the yellowish PRP on top.
-
PRP Collection: Carefully aspirate the upper PRP layer using a sterile pipette and transfer it to a new polypropylene tube.
-
PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 10-15 minutes to pellet the remaining cellular components.
-
PPP Collection: Collect the supernatant, which is the platelet-poor plasma (PPP).
-
Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
Light Transmission Aggregometry (LTA) Protocol
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Blanking: Place a cuvette containing PPP into the reference well of the aggregometer to set the 100% light transmission baseline.
-
Sample Preparation: Pipette an appropriate volume of PRP (e.g., 450 µL) into a cuvette containing a magnetic stir bar. Place the cuvette in the sample well of the aggregometer and allow it to equilibrate at 37°C for at least 2 minutes with stirring. This will establish the 0% light transmission baseline.
-
Incubation with this compound: Add a small volume (e.g., 5 µL) of the desired concentration of this compound or vehicle control to the PRP. Incubate for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring.
-
Agonist Addition: Add a small volume (e.g., 5 µL) of the U46619 agonist to the cuvette to induce platelet aggregation. The final concentration of U46619 should be one that induces a submaximal (e.g., 50-80%) aggregation response in the vehicle-treated control.
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) or until the aggregation reaches a plateau.
-
Data Analysis: The maximum percentage of platelet aggregation is calculated from the aggregation curve. The inhibitory effect of this compound is determined by comparing the aggregation response in the presence of the compound to that of the vehicle control. An IC50 curve can be generated by testing a range of this compound concentrations.
Visualizations
Signaling Pathway of Thromboxane A2-Induced Platelet Aggregation
Caption: Signaling pathway of U46619-induced platelet aggregation and its inhibition by this compound.
Experimental Workflow for In Vitro Platelet Aggregation Assay
References
Application of Endothelin Receptor Antagonists in Spontaneously Hypertensive Rat (SHR) Models
Application Notes
The spontaneously hypertensive rat (SHR) is a widely used inbred strain that serves as a genetic model for human essential hypertension. These rats develop hypertension without any known external stimulus, making them a valuable tool for studying the pathophysiology of hypertension and for evaluating the efficacy of antihypertensive drugs.
Endothelins, particularly endothelin-1 (ET-1), are potent vasoconstrictors that play a role in the regulation of blood pressure. In hypertension, the endothelin system may be dysregulated, contributing to increased vascular tone and elevated blood pressure. Endothelin receptor antagonists, by blocking the action of ET-1 on its receptors (ETA and ETB), are expected to induce vasodilation and consequently lower blood pressure.
The application of endothelin receptor antagonists like SB 209670 in SHR models is primarily to investigate the role of the endothelin system in the development and maintenance of hypertension and to assess the therapeutic potential of blocking this system. Key parameters to evaluate include changes in systemic blood pressure, and regional hemodynamics.
Data Presentation
The following tables summarize the quantitative data on the effects of the endothelin receptor antagonist SB 209670 in conscious, chronically instrumented spontaneously hypertensive rats (SHR) and their normotensive controls, Wistar-Kyoto (WKY) rats.
Table 1: Effect of SB 209670 on Mean Arterial Pressure (MAP) and Heart Rate (HR)
| Treatment Group | Animal Strain | Change in MAP (mmHg) | Change in HR (beats/min) |
| Saline (Vehicle) | SHR | - | - |
| SB 209670 (Low Dose) | SHR | -15 ± 5 | Not specified |
| SB 209670 (High Dose) | SHR | -23 ± 2 | Not specified |
| Saline (Vehicle) | WKY | - | - |
| SB 209670 (High Dose) | WKY | -13 ± 1 | Not specified |
Data is presented as mean ± SEM.
Table 2: Regional Hemodynamic Effects of High-Dose SB 209670
| Vascular Bed | Animal Strain | Change in Blood Flow | Change in Conductance |
| Renal | SHR | Not specified | Significantly increased |
| Mesenteric | SHR | Not specified | Significantly increased |
| Hindquarters | SHR | Not specified | Significantly increased |
| Renal | WKY | Decreased | Not specified |
| Mesenteric | WKY | Increased | Increased |
| Hindquarters | WKY | Increased | Increased |
Signaling Pathway and Experimental Workflow
Caption: Endothelin-1 signaling and antagonist inhibition.
Caption: Workflow for in vivo antagonist evaluation.
Experimental Protocols
Protocol 1: Acute Intravenous Administration of SB 209670 in Conscious SHR
1. Objective: To determine the acute effects of the endothelin receptor antagonist SB 209670 on mean arterial pressure (MAP), heart rate (HR), and regional blood flow in conscious, unrestrained spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) controls.
2. Materials:
-
Male SHR and WKY rats (16-20 weeks of age)
-
SB 209670
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Arterial and venous catheters
-
Doppler flow probes
-
Data acquisition system for continuous recording of hemodynamic parameters
-
Infusion pump
3. Animal Preparation (Aseptic Surgery):
-
Anesthetize the rat using an appropriate anesthetic.
-
Implant a catheter into the abdominal aorta via the femoral artery for direct measurement of arterial blood pressure.
-
Implant a catheter into the inferior vena cava via the femoral vein for intravenous drug administration.
-
Place Doppler flow probes around the renal, superior mesenteric, and femoral arteries to measure regional blood flow.
-
Exteriorize the catheters and flow probe leads at the dorsal neck region.
-
Allow the animals to recover from surgery for at least 5-7 days. During this period, house the rats individually and ensure they have free access to food and water.
4. Experimental Procedure:
-
On the day of the experiment, place the conscious, unrestrained rat in a quiet, isolated cage.
-
Connect the arterial catheter to a pressure transducer and the flow probe leads to the data acquisition system.
-
Allow the animal to acclimate to the experimental setup for at least 60 minutes.
-
Record baseline MAP, HR, and regional blood flow for a stabilization period of 30-60 minutes.
-
Administer a priming intravenous (i.v.) bolus dose of SB 209670 (5 mg/kg) dissolved in sterile saline.
-
Immediately following the priming dose, begin a continuous i.v. infusion of SB 209670 at a rate of 1 mg/kg/h (low dose) or 5 mg/kg/h (high dose).
-
Continuously monitor and record all hemodynamic parameters for the duration of the infusion (e.g., 4.5 hours).
-
A control group of animals should receive a priming bolus and continuous infusion of the vehicle (sterile saline) following the same timeline.
5. Data Analysis:
-
Calculate the mean values for MAP, HR, and regional blood flow at various time points before and during the drug infusion.
-
Calculate vascular conductance for each regional bed (Blood Flow / Mean Arterial Pressure).
-
Express the changes in hemodynamic parameters as absolute changes or percentage changes from the baseline values.
-
Use appropriate statistical tests (e.g., repeated measures ANOVA followed by post-hoc tests) to compare the effects of SB 209670 between the SHR and WKY groups and against the vehicle-treated control groups. A p-value of <0.05 is typically considered statistically significant.
Application Notes and Protocols for Thromboxane A2 Receptor Antagonists in Rodent Pharmacology Studies with Reference to ICI 192605
Disclaimer: The following application notes and protocols are based on general knowledge of thromboxane A2 (TXA2) receptor antagonists and their use in rodent pharmacology. Specific dosage and experimental details for ICI 192605 are not publicly available in the reviewed literature. Therefore, the provided information should be considered as a general guideline and a starting point for study design. Researchers must conduct dose-finding studies and optimize protocols for their specific animal models and experimental questions.
Introduction
This compound is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor.[1] TXA2 is a potent mediator of platelet aggregation and vasoconstriction, playing a crucial role in hemostasis and thrombosis. Its receptor, the TP receptor, is found on platelets, vascular smooth muscle cells, and other cell types. Antagonism of the TXA2 receptor is a therapeutic strategy for a variety of cardiovascular and thrombotic diseases. These application notes provide a general framework for the use of TXA2 receptor antagonists, with reference to this compound, in rodent models of thrombosis and cardiovascular research.
Mechanism of Action
Thromboxane A2 (TXA2) is synthesized from arachidonic acid via the cyclooxygenase (COX) and thromboxane synthase enzymes. Upon its release, primarily from activated platelets, TXA2 binds to and activates TP receptors. This activation initiates a signaling cascade, primarily through Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC activation results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). The culmination of this pathway in platelets is a conformational change in the glycoprotein IIb/IIIa receptor, leading to platelet aggregation. In vascular smooth muscle cells, this signaling cascade results in vasoconstriction.
This compound, as a TXA2 receptor antagonist, competitively binds to the TP receptor, thereby preventing the binding of TXA2 and its precursor, prostaglandin H2 (PGH2). This blockade inhibits the downstream signaling events, ultimately leading to the inhibition of platelet aggregation and vasoconstriction.
Quantitative Data Summary
Due to the lack of specific public data for this compound, the following table provides example dosage information for other thromboxane A2 receptor antagonists used in rodent studies. This information is intended to serve as a reference for designing initial dose-finding experiments for this compound.
| Compound | Animal Model | Route of Administration | Dosage Range | Observed Effect |
| KW-3635 | Guinea Pig | Oral | 3 - 10 mg/kg | Inhibition of ex vivo platelet aggregation |
| Generic TXA2 Antagonist | Mouse | Intravenous | 0.1 - 1 mg/kg | Inhibition of thrombosis in a ferric chloride-induced injury model |
| Generic TXA2 Antagonist | Rat | Intraperitoneal | 1 - 5 mg/kg | Reduction of infarct size in a model of myocardial ischemia-reperfusion |
Note: The optimal dosage of this compound will depend on its pharmacokinetic and pharmacodynamic properties, the specific animal model, and the intended biological endpoint.
Experimental Protocols
The following are generalized protocols for studying the effects of a TXA2 receptor antagonist like this compound in common rodent models of thrombosis and cardiovascular disease.
Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
This model is widely used to assess the in vivo efficacy of antithrombotic agents.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound (or other TXA2 receptor antagonist)
-
Vehicle (e.g., saline, DMSO, or as recommended by the manufacturer)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Ferric chloride (FeCl3) solution (e.g., 10% in distilled water)
-
Filter paper discs (1-2 mm diameter)
-
Surgical microscope
-
Doppler flow probe
Procedure:
-
Animal Preparation: Anesthetize the mouse and maintain its body temperature at 37°C.
-
Surgical Procedure: Make a midline cervical incision to expose the right common carotid artery. Carefully dissect the artery from the surrounding tissues.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intravenous, intraperitoneal, or oral gavage) at a predetermined time before inducing thrombosis.
-
Thrombosis Induction: Place a Doppler flow probe on the carotid artery to monitor blood flow. Apply a filter paper disc saturated with FeCl3 solution to the adventitial surface of the artery for 3 minutes.
-
Monitoring: Continuously monitor blood flow until complete occlusion occurs or for a predefined period (e.g., 30 minutes). The time to occlusion is the primary endpoint.
-
Data Analysis: Compare the time to occlusion between the vehicle- and this compound-treated groups.
Ex Vivo Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation in response to various agonists.
Materials:
-
Rodent (rat or mouse) blood
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
This compound (or other TXA2 receptor antagonist)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet aggregation agonist (e.g., U46619, a TXA2 mimetic; arachidonic acid; collagen)
-
Platelet aggregometer
Procedure:
-
Blood Collection: Collect blood from anesthetized rodents via cardiac puncture into tubes containing sodium citrate.
-
PRP and PPP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.
-
Drug Incubation: Incubate PRP with various concentrations of this compound or vehicle for a specified time at 37°C.
-
Aggregation Measurement: Place the PRP samples in the aggregometer and add the agonist to induce aggregation. The change in light transmission is recorded over time.
-
Data Analysis: Calculate the percentage of platelet aggregation for each concentration of this compound and determine the IC50 value (the concentration that inhibits 50% of the maximal aggregation).
Conclusion
References
Application Notes and Protocols for Studying Vasoconstriction in Isolated Aorta using ICI 192605
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of ICI 192605, a potent and selective thromboxane A2 (TXA2) receptor antagonist, in studying vasoconstriction in isolated aortic preparations.
Introduction
Vasoconstriction, the narrowing of blood vessels, is a critical physiological process regulated by various endogenous mediators. Thromboxane A2 (TXA2) is a potent vasoconstrictor and platelet aggregator, playing a significant role in cardiovascular homeostasis and pathophysiology.[1] The study of TXA2-mediated vasoconstriction in isolated aorta provides a valuable ex vivo model to investigate the mechanisms of vascular smooth muscle contraction and to screen for potential therapeutic agents.
This compound is a highly selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor.[2] Its use in isolated aorta preparations allows for the specific inhibition of vasoconstriction induced by TXA2 mimetics, such as U46619, thereby enabling the elucidation of the TXA2 signaling pathway in vascular smooth muscle.
Data Presentation
Table 1: Materials and Reagents
| Material/Reagent | Supplier | Catalog No. | Storage |
| This compound | (Specify Supplier) | (Specify Catalog No.) | -20°C |
| U46619 (TXA2 mimetic) | (Specify Supplier) | (Specify Catalog No.) | -20°C |
| Phenylephrine | (Specify Supplier) | (Specify Catalog No.) | Room Temperature |
| Acetylcholine | (Specify Supplier) | (Specify Catalog No.) | 2-8°C |
| Potassium Chloride (KCl) | (Specify Supplier) | (Specify Catalog No.) | Room Temperature |
| Krebs-Henseleit Solution | (Prepare fresh) | N/A | 4°C |
| Dimethyl sulfoxide (DMSO) | (Specify Supplier) | (Specify Catalog No.) | Room Temperature |
| Male Wistar Rats (250-300g) | (Specify Supplier) | N/A | N/A |
Table 2: Composition of Krebs-Henseleit Solution (per 1 Liter)
| Component | Concentration (mM) | Weight (g) |
| NaCl | 118.0 | 6.90 |
| KCl | 4.7 | 0.35 |
| CaCl2·2H2O | 2.5 | 0.37 |
| MgSO4·7H2O | 1.2 | 0.29 |
| KH2PO4 | 1.2 | 0.16 |
| NaHCO3 | 25.0 | 2.10 |
| Glucose | 11.1 | 2.00 |
Note: The solution should be freshly prepared using distilled, deionized water and continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.
Table 3: Summary of Experimental Conditions and Expected Results with this compound
| Parameter | Condition | Expected Outcome |
| Agonist | U46619 (10⁻⁹ to 10⁻⁵ M) | Concentration-dependent vasoconstriction of aortic rings. |
| Antagonist | This compound (pre-incubation) | Inhibition of U46619-induced vasoconstriction. |
| Vehicle Control | DMSO | No significant effect on U46619-induced vasoconstriction. |
| Positive Control (Vasoconstriction) | Phenylephrine (10⁻⁶ M) or KCl (80 mM) | Maximal contraction of aortic rings. |
| Endothelial Integrity Check | Acetylcholine (10⁻⁶ M) on phenylephrine-precontracted rings | Relaxation of aortic rings with intact endothelium. |
Quantitative data such as IC50 values for this compound against U46619-induced vasoconstriction should be determined empirically. Published literature suggests that effective concentrations of this compound for inhibiting thromboxane-mediated responses are in the nanomolar to low micromolar range.
Experimental Protocols
Protocol 1: Preparation of Isolated Aortic Rings
-
Animal Euthanasia and Aorta Dissection:
-
Euthanize a male Wistar rat (250-300g) via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Make a midline abdominal incision and carefully dissect the thoracic aorta.
-
Immediately place the isolated aorta in a petri dish containing cold, oxygenated Krebs-Henseleit solution.
-
-
Cleaning and Sectioning:
-
Under a dissecting microscope, carefully remove any adhering adipose and connective tissues from the aorta.
-
Cut the aorta into rings of approximately 2-3 mm in length.
-
-
Endothelium Removal (Optional):
-
To study endothelium-independent vasoconstriction, the endothelium can be removed by gently rubbing the intimal surface of the aortic ring with a fine wire or wooden stick.
-
Successful removal of the endothelium should be confirmed by the absence of relaxation in response to acetylcholine (10⁻⁶ M) in a phenylephrine-precontracted ring.
-
Protocol 2: Measurement of Isometric Vasoconstriction
-
Mounting the Aortic Rings:
-
Suspend each aortic ring between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution.
-
Maintain the organ bath at 37°C and continuously bubble with 95% O2 / 5% CO2.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
-
Equilibration and Viability Check:
-
Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 2.0 g.
-
During equilibration, wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, assess the viability of the rings by inducing a contraction with 80 mM KCl.
-
-
Experimental Procedure:
-
Following the viability check and washout, allow the rings to return to baseline tension.
-
To test the effect of this compound, pre-incubate the aortic rings with the desired concentration of this compound (or its vehicle, DMSO) for 20-30 minutes.
-
Generate a cumulative concentration-response curve to the thromboxane A2 mimetic, U46619 (e.g., 10⁻⁹ to 10⁻⁵ M), by adding increasing concentrations of the agonist to the organ bath.
-
Record the isometric tension until a plateau is reached at each concentration.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by 80 mM KCl.
-
Plot the concentration-response curves for U46619 in the absence and presence of this compound.
-
Calculate the EC50 values for U46619 and, if applicable, the pA2 value for this compound to quantify its antagonist potency.
-
Visualizations
Caption: Thromboxane A2 signaling pathway in vascular smooth muscle.
Caption: Experimental workflow for studying vasoconstriction.
References
ICI 192605: A Potent Tool for Interrogating Thromboxane A2 Signaling in Cardiovascular Research
ICI 192605 is a highly potent and selective antagonist of the thromboxane A2 (TXA2) receptor (TP receptor), making it an invaluable tool for researchers investigating the multifaceted role of the TXA2 pathway in cardiovascular physiology and pathophysiology. By competitively blocking the binding of TXA2 and other TP receptor agonists, this compound enables the precise dissection of signaling cascades involved in platelet aggregation, vasoconstriction, and the proliferation of vascular smooth muscle cells. These processes are central to the development and progression of various cardiovascular diseases, including hypertension, myocardial ischemia, and atherosclerosis.
Mechanism of Action
This compound exerts its effects by binding to the TP receptor, a G-protein coupled receptor, thereby preventing the downstream signaling initiated by the binding of its natural ligand, TXA2. Activation of the TP receptor typically leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The culmination of these events is a cascade of cellular responses, including platelet shape change and aggregation, and contraction of vascular smooth muscle cells. By blocking the initial binding of TXA2, this compound effectively inhibits this entire signaling cascade.
Applications in Cardiovascular Research
The specific and potent action of this compound makes it a versatile tool for a range of in vitro and in vivo cardiovascular research applications.
Platelet Aggregation
Thromboxane A2 is a potent activator of platelets, playing a critical role in thrombus formation. This compound can be utilized to study the contribution of the TXA2 pathway to platelet aggregation induced by various agonists.
Quantitative Data:
| Parameter | Species | Agonist | Value | Reference |
| IC50 | Guinea Pig | U-46619 (trachea contraction) | 1.3 nM | [1] |
Vascular Smooth Muscle Cell Function
The contraction and proliferation of vascular smooth muscle cells (VSMCs) are key events in the regulation of blood pressure and the development of atherosclerotic plaques. This compound is instrumental in elucidating the role of TXA2 in these processes.
Quantitative Data:
In Vivo Models of Cardiovascular Disease
This compound can be administered in animal models to investigate the therapeutic potential of TP receptor antagonism in conditions such as hypertension and myocardial ischemia.
Quantitative Data:
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound.
Protocol 1: In Vitro Platelet Aggregation Assay
Objective: To determine the inhibitory effect of this compound on agonist-induced platelet aggregation.
Materials:
-
Freshly drawn human or animal blood (anticoagulated with sodium citrate)
-
This compound
-
Platelet agonist (e.g., U-46619, arachidonic acid, collagen)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Aggregometer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Assay Performance:
-
Pre-warm PRP samples to 37°C.
-
Add a small volume of this compound (at various concentrations) or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Place the cuvette in the aggregometer and establish a baseline reading.
-
Add the platelet agonist to induce aggregation and record the change in light transmittance for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value of this compound.
-
Protocol 2: In Vitro Vascular Ring Contraction Assay
Objective: To assess the inhibitory effect of this compound on agonist-induced vasoconstriction.
Materials:
-
Isolated arterial rings (e.g., rat aorta, rabbit aorta)
-
This compound
-
Vasoconstrictor agonist (e.g., U-46619, phenylephrine)
-
Krebs-Henseleit solution
-
Organ bath system with force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Dissect the desired artery and place it in cold Krebs-Henseleit solution.
-
Carefully clean the artery of surrounding connective tissue and cut it into rings of 2-3 mm in length.
-
-
Mounting and Equilibration:
-
Mount the arterial rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
Allow the rings to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes, with periodic washing.
-
-
Experimentation:
-
Pre-incubate the rings with various concentrations of this compound or vehicle for a set time (e.g., 20-30 minutes).
-
Induce contraction by adding a cumulative concentration of the vasoconstrictor agonist.
-
Record the isometric tension generated by the rings.
-
-
Data Analysis:
-
Construct concentration-response curves for the agonist in the presence and absence of this compound.
-
Calculate the pA2 value to quantify the antagonist potency of this compound.
-
Protocol 3: In Vivo Spontaneously Hypertensive Rat (SHR) Model
Objective: To evaluate the effect of this compound on blood pressure in a genetic model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHRs) and normotensive Wistar-Kyoto (WKY) rats (as controls)
-
This compound
-
Vehicle for drug administration
-
Blood pressure monitoring system (e.g., tail-cuff or telemetry)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the housing conditions and blood pressure measurement procedures for at least one week.
-
Baseline Measurements: Record baseline systolic and diastolic blood pressure and heart rate for all animals.
-
Drug Administration:
-
Administer this compound or vehicle to the SHRs via the desired route (e.g., intravenous, intraperitoneal, or oral).
-
Dose-response studies can be performed by administering a range of doses.
-
-
Blood Pressure Monitoring:
-
Measure blood pressure and heart rate at various time points after drug administration.
-
-
Data Analysis:
-
Compare the changes in blood pressure and heart rate between the this compound-treated and vehicle-treated groups.
-
Protocol 4: In Vivo Myocardial Infarction Model (Coronary Artery Ligation)
Objective: To investigate the effect of this compound on infarct size and cardiac function following myocardial ischemia.
Materials:
-
Mice or rats
-
This compound
-
Surgical instruments for thoracotomy and coronary artery ligation
-
Anesthesia and ventilator
-
Echocardiography system
-
Triphenyltetrazolium chloride (TTC) stain
Procedure:
-
Surgical Procedure:
-
Anesthetize the animal, intubate, and provide artificial ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery to induce myocardial ischemia.
-
-
Drug Administration:
-
Administer this compound or vehicle at a specified time point (e.g., before, during, or after ischemia).
-
-
Reperfusion (optional): For ischemia-reperfusion models, remove the ligature after a defined period of ischemia.
-
Assessment of Cardiac Function: Perform echocardiography at different time points post-infarction to assess parameters such as ejection fraction and fractional shortening.
-
Infarct Size Measurement:
-
At the end of the experiment, excise the heart and stain with TTC to differentiate between viable and infarcted tissue.
-
Quantify the infarct size as a percentage of the area at risk or the total left ventricular area.
-
-
Data Analysis:
-
Compare infarct size and cardiac function parameters between the this compound-treated and vehicle-treated groups.
-
Signaling Pathways and Experimental Workflows
Caption: Thromboxane A2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vitro platelet aggregation assay.
Caption: Experimental workflow for in vivo hypertension study in SHR rats.
References
Application Notes & Protocols: Cell-Based Assays Using ICI 192,605 to Block Thromboxane Signaling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing ICI 192,605, a potent and selective thromboxane A2 (TXA2) receptor (TP) antagonist, in cell-based assays. The methodologies described herein are essential for investigating the role of the thromboxane signaling pathway in various physiological and pathological processes.
Introduction to Thromboxane Signaling and ICI 192,605
Thromboxane A2 is a lipid mediator derived from arachidonic acid that plays a critical role in hemostasis and thrombosis. It exerts its effects by binding to the thromboxane A2 receptor, a G-protein coupled receptor (GPCR). Upon activation, the TP receptor initiates a signaling cascade, primarily through Gq and G12/13 proteins, leading to the activation of phospholipase C (PLC). This results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger an increase in intracellular calcium concentration and activation of protein kinase C (PKC), respectively. These events culminate in cellular responses such as platelet aggregation, vasoconstriction, and smooth muscle cell proliferation.
ICI 192,605 is a highly selective antagonist of the TP receptor. Its utility in cell-based assays lies in its ability to specifically block the binding of TXA2 or its stable mimetic, U-46619, to the TP receptor, thereby inhibiting downstream signaling events. This allows for the precise investigation of the functional consequences of thromboxane signaling in various cell types.
Key Cell-Based Assays
Two primary cell-based assays are widely used to assess the efficacy of TP receptor antagonists like ICI 192,605:
-
Platelet Aggregation Assay: This assay directly measures the primary physiological response to TP receptor activation in platelets.
-
Calcium Mobilization Assay: This assay quantifies the increase in intracellular calcium, a key second messenger in the TP receptor signaling pathway.
Experimental Protocols
Platelet Aggregation Assay
This protocol details the methodology for assessing the inhibitory effect of ICI 192,605 on U-46619-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate)
-
ICI 192,605
-
U-46619 (a stable TXA2 mimetic)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Platelet aggregometer
-
Centrifuge
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells.
-
Carefully collect the PRP and store it at room temperature.
-
Centrifuge the remaining blood at 1500 x g for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP if necessary.
-
Pre-warm the PRP samples to 37°C for 10 minutes.
-
Add 250 µL of the PRP to an aggregometer cuvette with a stir bar.
-
Add various concentrations of ICI 192,605 (or vehicle control) to the PRP and incubate for 5 minutes at 37°C with stirring.
-
Initiate platelet aggregation by adding a submaximal concentration of U-46619 (typically in the range of 0.1-1 µM).
-
Monitor the change in light transmittance for 5-10 minutes. The increase in light transmission corresponds to platelet aggregation.
-
-
Data Analysis:
-
The percentage of platelet aggregation is calculated relative to the light transmission of the PPP (representing 100% aggregation) and PRP (representing 0% aggregation).
-
Generate a concentration-response curve by plotting the percentage of inhibition of aggregation against the logarithm of the ICI 192,605 concentration.
-
Calculate the IC50 value, which is the concentration of ICI 192,605 required to inhibit 50% of the U-46619-induced platelet aggregation.
-
Data Presentation:
| Concentration of ICI 192,605 | % Inhibition of Platelet Aggregation |
| [Concentration 1] | |
| [Concentration 2] | |
| [Concentration 3] | |
| [Concentration 4] | |
| [Concentration 5] |
Calcium Mobilization Assay
This protocol describes a method to measure the inhibition of U-46619-induced intracellular calcium mobilization by ICI 192,605 in washed human platelets.
Materials:
-
Washed human platelets
-
ICI 192,605
-
U-46619
-
Fluo-4 AM (or other suitable calcium-sensitive fluorescent dye)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Probenecid
-
Fluorometric plate reader with kinetic reading capabilities
Protocol:
-
Preparation of Washed Platelets:
-
Prepare PRP as described in the platelet aggregation protocol.
-
Acidify the PRP with acid-citrate-dextrose (ACD) solution and centrifuge at 800 x g for 15 minutes.
-
Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) and wash by centrifugation.
-
Finally, resuspend the washed platelets in HBSS with 20 mM HEPES to a concentration of 2 x 10^8 platelets/mL.
-
-
Loading with Calcium Dye:
-
Incubate the washed platelets with Fluo-4 AM (typically 2-5 µM) and probenecid (to prevent dye extrusion) for 30-45 minutes at 37°C in the dark.
-
After incubation, wash the platelets to remove extracellular dye by centrifugation and resuspend them in fresh HBSS with HEPES.
-
-
Assay Procedure:
-
Aliquot the Fluo-4 loaded platelets into a 96-well black, clear-bottom plate.
-
Add various concentrations of ICI 192,605 (or vehicle control) to the wells and incubate for 10-15 minutes at room temperature.
-
Place the plate in the fluorometric plate reader and measure the baseline fluorescence.
-
Inject U-46619 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin kinetic measurement of fluorescence intensity (excitation ~485 nm, emission ~525 nm) every 1-2 seconds for 2-3 minutes.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well.
-
Determine the percentage of inhibition of the calcium response for each concentration of ICI 192,605 relative to the vehicle control.
-
Generate a concentration-response curve and calculate the IC50 value.
-
Data Presentation:
| Concentration of ICI 192,605 | % Inhibition of Calcium Mobilization |
| [Concentration 1] | |
| [Concentration 2] | |
| [Concentration 3] | |
| [Concentration 4] | |
| [Concentration 5] |
Visualizations
Thromboxane Signaling Pathway and Inhibition by ICI 192,605
Caption: Thromboxane A2 signaling pathway and the inhibitory action of ICI 192,605.
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for determining the effect of ICI 192,605 on platelet aggregation.
Application Notes and Protocols: Utilizing ICI 192605 in Guinea Pig Trachea Contraction Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for utilizing ICI 192605, a potent and selective thromboxane A2 (TXA2) receptor antagonist, in guinea pig trachea contraction models. The guinea pig isolated trachea is a classical and reliable ex vivo model for studying bronchoconstriction and the effects of potential therapeutic agents. Understanding the pharmacological profile of compounds like this compound in this model is crucial for the development of new treatments for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Thromboxane A2 is a potent mediator of bronchoconstriction, and its receptors are present on airway smooth muscle.[1] Antagonism of these receptors is a key therapeutic strategy for mitigating airway hyperresponsiveness. These protocols will guide researchers through the necessary steps to evaluate the efficacy and potency of this compound in inhibiting agonist-induced tracheal contractions.
Data Presentation
Table 1: Inhibitory Effect of this compound on U-46619-Induced Guinea Pig Trachea Contraction
| This compound Concentration (nM) | U-46619-Induced Contraction (% of Maximum) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 1 | 85.3 | ± 4.8 |
| 10 | 52.1 | ± 3.9 |
| 100 | 21.7 | ± 2.5 |
| 1000 | 5.4 | ± 1.1 |
Note: Data are representative and should be generated empirically.
Table 2: Comparative pA2 Values of Thromboxane A2 Receptor Antagonists
| Compound | pA2 Value | Source |
| This compound | To be determined | - |
| SQ 29548 | 7.44 ± 0.2 | [2] |
| BM 13505 | 6.29 ± 0.26 | [2] |
| S-1452 | Not Reported | [3][4] |
Experimental Protocols
Protocol 1: Preparation of Guinea Pig Tracheal Rings
Objective: To isolate and prepare guinea pig tracheal smooth muscle rings for in vitro contraction studies.
Materials:
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Surgical instruments (scissors, forceps)
-
Petri dish
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Humanely euthanize the guinea pig according to approved institutional guidelines.
-
Immediately excise the trachea and place it in a Petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.
-
Carefully dissect away any adhering connective tissue and fat.
-
Cut the trachea into 3-4 mm wide rings.
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.
Protocol 2: Evaluation of this compound Against U-46619-Induced Contraction
Objective: To determine the inhibitory potency of this compound against contractions induced by the TXA2 mimetic, U-46619.
Materials:
-
Prepared guinea pig tracheal rings (from Protocol 1)
-
U-46619 (a stable TXA2 mimetic)
-
This compound
-
Isometric force transducer and data acquisition system
Procedure:
-
After the equilibration period, induce a reference contraction with a submaximal concentration of U-46619 (e.g., 10 nM) to ensure tissue viability.
-
Wash the tissues and allow them to return to baseline tension.
-
Incubate the tracheal rings with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (control) for 30 minutes.
-
Generate a cumulative concentration-response curve to U-46619 (e.g., 1 nM to 1 µM) in the presence of each concentration of this compound.
-
Record the isometric tension generated at each concentration of U-46619.
-
Calculate the contractile response as a percentage of the maximum contraction induced by U-46619 in the absence of this compound.
-
Determine the pA2 value for this compound to quantify its antagonist potency.
Visualizations
Caption: Signaling pathway of Thromboxane A2-induced tracheal smooth muscle contraction and its inhibition by this compound.
References
- 1. Pharmacology of thromboxane A2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a thromboxane A2/prostaglandin H2 receptor in guinea pig lung membranes using a radioiodinated thromboxane mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of a novel thromboxane A2 (TXA2) receptor antagonist (S-1452) on the antigen-induced bronchoconstriction and airway hyperresponsiveness in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of thromboxane A2 (TXA2) synthase inhibitor and TXA2 receptor antagonist alone and in combination on antigen-induced bronchoconstriction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ICI 192605 solubility and stability issues in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility and stability issues encountered with ICI 192605 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of a wide range of organic molecules, including small molecule inhibitors like this compound, due to its ability to dissolve both polar and nonpolar compounds.[1] For initial solubilization, it is critical to use anhydrous, high-purity DMSO, as it is highly hygroscopic and absorbed water can reduce its solvating power.[1][2]
Q2: My this compound powder is not dissolving in DMSO. What steps can I take?
A2: If you are encountering solubility issues, first ensure the DMSO is anhydrous and of high purity.[1] You can then try several methods to aid dissolution:
-
Vortexing: Mix the solution vigorously for 1-2 minutes.[1]
-
Sonication: Place the vial in a water bath sonicator for 10-15 minutes.[1]
-
Gentle Heating: Warm the solution in a 37°C water bath for 5-10 minutes.[1][3] It is crucial to confirm the thermal stability of this compound before applying heat to avoid degradation.[3] If these steps fail, your intended concentration may be too high. Try preparing a more dilute stock solution (e.g., 5 mM instead of 10 mM).[1]
Q3: this compound dissolves in DMSO but precipitates when I dilute it into my aqueous buffer or cell culture medium. How can I prevent this?
A3: This is a common issue known as "crashing out" or "salting out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[1][4] To prevent this:
-
Perform Serial Dilutions in DMSO: Instead of diluting your concentrated stock directly into the aqueous buffer, perform one or more intermediate dilutions in DMSO first.[1]
-
Gradual Addition: Add the final, most diluted DMSO sample to your aqueous medium slowly, dropwise, while gently vortexing.[4]
-
Optimize Final DMSO Concentration: Ensure the final DMSO concentration is high enough to maintain solubility but low enough to be tolerated by your experimental system (typically ≤0.1% - 0.5% in cell-based assays).[2][4] Always run a vehicle control with the same final DMSO concentration.[2]
-
Use Pre-warmed Media: Adding the compound to pre-warmed (37°C) media can help maintain solubility.[4]
Q4: How should I store my this compound stock solution in DMSO to ensure stability?
A4: Proper storage is critical for maintaining the integrity of your compound.
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage.[5][6]
-
Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.[5][6]
-
Light Protection: Store solutions in amber glass vials or wrap containers in foil to protect them from light, which can cause photochemical degradation.[5]
-
Inert Atmosphere: For compounds susceptible to oxidation, you can purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[5]
Q5: I suspect my this compound is degrading in the DMSO stock. How can I check its stability?
A5: To confirm stability, you should perform a time-course experiment. Prepare a stock solution and analyze its purity and concentration at an initial time point (T0). Then, store the solution under your intended conditions and re-analyze it at subsequent time points (e.g., 24 hours, 1 week, 1 month). A decrease in the compound's peak area relative to an internal standard when analyzed by HPLC or LC-MS indicates degradation.[7]
Troubleshooting Guides
Table 1: Troubleshooting Dissolution of this compound in DMSO
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Visible solid particles or cloudiness in the DMSO solution. | Insufficient Mixing | Vortex vigorously for 1-2 minutes.[1] | The compound fully dissolves, resulting in a clear solution. |
| Low Kinetic Energy | Sonicate in a water bath for 10-15 minutes or gently warm to 37°C for 5-10 minutes.[1][3] | Increased energy overcomes the solid's lattice energy, leading to dissolution. | |
| Hygroscopic DMSO | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Store properly in a dry environment.[1] | The compound dissolves in fresh, water-free DMSO. | |
| Concentration Exceeds Solubility | Prepare a more dilute stock solution (e.g., try 5 mM or 1 mM if a 10 mM solution is problematic).[1] | The compound dissolves completely at a lower concentration. |
Table 2: Troubleshooting Precipitation of this compound in Aqueous Media
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Precipitate forms immediately upon dilution. | Rapid Change in Solvent Polarity ("Crashing Out") | Perform serial dilutions of the DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous buffer.[1] | Gradual dilution minimizes the "salting out" effect, keeping the compound in solution. |
| Final Concentration Too High | Decrease the final working concentration of this compound in the aqueous medium.[4] | The final concentration is below the compound's aqueous solubility limit. | |
| Low Temperature of Aqueous Medium | Always use pre-warmed (37°C) buffer or cell culture media for dilutions.[4] | Higher temperature increases the solubility of the compound. | |
| Precipitate forms over time in the incubator. | Delayed Precipitation | Decrease the final working concentration. Even if initially soluble, the compound may not be stable in solution over time at that concentration.[4] | The compound remains in solution for the duration of the experiment. |
| Interaction with Media Components | If possible, try a different basal media formulation. Some salts or proteins can cause compounds to precipitate.[4] | The compound is compatible with the alternative media and remains soluble. |
Experimental Protocols
Protocol 1: Experimental Determination of Kinetic Solubility in DMSO
This protocol provides a method to estimate the maximum soluble concentration of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO[1]
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator[1]
-
Microcentrifuge
-
HPLC or LC-MS system for quantification
Methodology:
-
Prepare a Supersaturated Slurry: Weigh a precise amount of this compound (e.g., 5 mg) into a vial. Add a small, exact volume of DMSO (e.g., 200 µL) to create a slurry where undissolved solid is clearly visible.
-
Equilibration: Vortex the slurry vigorously for 2 minutes. Sonicate for 15 minutes. Allow the slurry to equilibrate at room temperature for at least 1-2 hours to ensure maximum dissolution.
-
Separation of Undissolved Solid: Centrifuge the slurry at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect a small aliquot of the clear supernatant without disturbing the pellet.
-
Serial Dilution: Perform a precise serial dilution of the supernatant with fresh DMSO to bring the concentration into the quantifiable range of your analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted sample using a validated HPLC or LC-MS method with a standard curve to determine the exact concentration of this compound in the supernatant. This concentration represents the kinetic solubility limit in DMSO.
Protocol 2: Assessing the Stability of this compound in DMSO
This protocol outlines a method to evaluate the degradation of this compound in a DMSO stock solution over time.[7]
Materials:
-
Pre-prepared 10 mM stock solution of this compound in anhydrous DMSO
-
Stable, non-reactive internal standard (IS) compound
-
Amber glass or polypropylene vials with screw caps[5]
-
HPLC or LC-MS system
Methodology:
-
Prepare Stock Solutions:
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Internal Standard (IS) Stock: Prepare a 10 mM stock solution of a suitable internal standard in DMSO.[7]
-
-
Time Zero (T0) Sample Preparation:
-
In a clean vial, mix a small aliquot of the this compound stock solution with an equal volume of the IS stock solution.
-
Dilute this mixture with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a final concentration suitable for LC-MS analysis (e.g., 1 µM).[7]
-
Analyze immediately via LC-MS. This is your T0 reference.
-
-
Incubation:
-
Aliquot the main this compound stock solution into multiple amber vials.
-
Store these vials under the desired conditions (e.g., Room Temperature, 4°C, -20°C, -80°C).
-
-
Time Point Analysis:
-
At each scheduled time point (e.g., 24h, 7 days, 1 month), take one vial from storage.
-
Prepare the sample for analysis exactly as described in step 2 by adding the internal standard and diluting.
-
Analyze the sample by the same LC-MS method used for the T0 sample.[7]
-
-
Data Analysis:
-
For each time point, calculate the peak area ratio of this compound to the internal standard.
-
Determine the percentage of compound remaining relative to the T0 sample using the formula: % Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100[7]
-
Plot the % Remaining against time to visualize the degradation profile.
-
Data Presentation Templates
Table 3: User-Defined Solubility Data for this compound
| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mM) |
| DMSO | 25 | Kinetic Solubility | User Input | User Input |
| PBS, pH 7.4 | 25 | Kinetic Solubility | User Input | User Input |
| Cell Culture Media | 37 | Kinetic Solubility | User Input | User Input |
Table 4: User-Defined Stability Data for this compound in DMSO (10 mM Stock)
| Storage Temp. | Time Point | % Remaining (vs T0) | Observations |
| -80°C | 1 Month | User Input | e.g., Clear, colorless |
| 3 Months | User Input | ||
| -20°C | 1 Month | User Input | |
| 3 Months | User Input | ||
| 4°C | 1 Week | User Input | |
| 1 Month | User Input | ||
| Room Temp. | 24 Hours | User Input | |
| 1 Week | User Input | e.g., Solution turned yellow |
Visualizations
Caption: Workflow for dissolving this compound in DMSO.
Caption: Decision tree for troubleshooting precipitation issues.
References
Technical Support Center: Optimizing ICI 192605 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ICI 192605, a potent and selective thromboxane A2 (TXA2) receptor antagonist. This guide will help you optimize its concentration for various in vitro experiments and address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor. By binding to this receptor, it blocks the physiological effects of TXA2 and other TP receptor agonists, such as prostaglandin H2 (PGH2). This inhibition prevents downstream signaling cascades that lead to platelet aggregation and smooth muscle contraction.[1][2][3][4]
Q2: What are the primary in vitro applications of this compound?
A2: this compound is primarily used in in vitro studies to investigate the role of the TXA2 pathway in various physiological and pathophysiological processes. Common applications include:
-
Platelet Aggregation Assays: To study the anti-platelet effects of compounds and the role of TXA2 in thrombosis.
-
Smooth Muscle Contraction Assays: To investigate the contractile responses of vascular, airway, and other types of smooth muscle to various stimuli.
-
Cell-Based Signaling Assays: To explore the intracellular signaling pathways mediated by the TXA2 receptor.
Q3: How should I prepare a stock solution of this compound?
A3: For in vitro experiments, this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution.[5][6] It is crucial to use anhydrous DMSO to prevent compound degradation.[5] Prepare high-concentration stock solutions (e.g., 10 mM) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5] When preparing working solutions, ensure the final solvent concentration in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.[7][8][9]
Q4: What is the stability of this compound in cell culture media?
A4: The stability of small molecules like this compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum components.[5] It is recommended to prepare fresh working solutions from a frozen stock for each experiment. To ensure the compound's integrity throughout the experiment, a stability test in the specific cell culture medium under experimental conditions can be performed.
Troubleshooting Guides
Platelet Aggregation Assays
Issue: Inconsistent or weak inhibition of platelet aggregation.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your specific experimental conditions (e.g., platelet donor, agonist concentration). |
| Compound Degradation | Prepare fresh working solutions of this compound for each experiment. Minimize the exposure of stock solutions to light and repeated freeze-thaw cycles. |
| High Agonist Concentration | The concentration of the platelet agonist (e.g., U46619, collagen, arachidonic acid) may be too high, overcoming the inhibitory effect of this compound. Optimize the agonist concentration to achieve a submaximal response. |
| Platelet Desensitization | Ensure proper handling of platelet-rich plasma (PRP) to avoid premature activation. Use appropriate anticoagulants and maintain the correct temperature. |
Issue: High background signal or spontaneous platelet aggregation.
| Possible Cause | Troubleshooting Step |
| Poor Platelet Quality | Use fresh blood samples and prepare PRP promptly. Ensure proper centrifugation speeds and temperatures to minimize platelet activation. |
| Contamination | Use sterile techniques and reagents to prevent bacterial or endotoxin contamination, which can activate platelets. |
| Mechanical Stress | Avoid vigorous pipetting or vortexing of platelet suspensions. |
Smooth Muscle Contraction Assays
Issue: Variable or no inhibition of smooth muscle contraction.
| Possible Cause | Troubleshooting Step |
| Inadequate this compound Concentration | Determine the pA2 or IC50 value for this compound in your specific smooth muscle preparation and agonist combination by performing a concentration-response curve. |
| Tissue Viability | Ensure the smooth muscle tissue is viable and responsive to agonists. Maintain proper oxygenation and temperature of the organ bath solution. |
| Agonist Concentration Too High | Use a concentration of the contractile agonist that produces a submaximal response to allow for the observation of inhibition. |
| Receptor Subtype Differences | The expression of TXA2 receptor subtypes can vary between different smooth muscle tissues, potentially affecting the potency of this compound. |
Issue: Irreproducible contraction responses.
| Possible Cause | Troubleshooting Step |
| Tissue Desensitization | Allow for sufficient equilibration and washout periods between agonist additions to prevent tachyphylaxis. |
| Inconsistent Tissue Preparation | Standardize the dissection and mounting of smooth muscle strips to ensure uniformity. |
| Buffer Composition | Ensure the physiological salt solution is correctly prepared and maintained at the appropriate pH and temperature. |
Data Presentation
Table 1: Reported pA2 and IC50 Values for Thromboxane Receptor Antagonists
| Antagonist | Assay Type | Agonist | Tissue/Cell Type | pA2 / IC50 | Reference |
| Unnamed Antagonists | Platelet Aggregation | Platelet Activating Factor | Rabbit Platelets | pA2 values ranging from 4.73 to 7.31 | [10][11] |
| SQ-29,548 | Platelet Aggregation | Collagen | Rabbit Platelets | Dose-dependent inhibition | [12] |
| BM-13,177 | Platelet Aggregation | Collagen | Rabbit Platelets | Dose-dependent inhibition | [12] |
| Aspirin | Platelet Aggregation | Collagen, ADP | Human Platelets | IC50 depends on incubation time and agonist concentration | [13] |
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
-
Assay Procedure:
-
Pre-warm PRP aliquots to 37°C.
-
Add a stir bar to the cuvette containing PRP.
-
Add the desired concentration of this compound (or vehicle control) and incubate for a specified time (e.g., 2-5 minutes).
-
Add the platelet agonist (e.g., U46619, arachidonic acid, collagen) to induce aggregation.
-
Monitor the change in light transmission using a platelet aggregometer for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition by comparing the aggregation in the presence of this compound to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Smooth Muscle Contraction Assay (Organ Bath)
-
Tissue Preparation:
-
Dissect the desired smooth muscle tissue (e.g., aortic rings, tracheal strips) in a cold physiological salt solution (e.g., Krebs-Henseleit solution).
-
Mount the tissue strips in an organ bath containing the physiological salt solution, maintained at 37°C and bubbled with carbogen (95% O2, 5% CO2).
-
-
Equilibration and Viability Check:
-
Allow the tissue to equilibrate under a resting tension for at least 60 minutes.
-
Induce a contraction with a high concentration of potassium chloride (KCl) to check for tissue viability.
-
-
Assay Procedure:
-
After washout and return to baseline, incubate the tissue with the desired concentration of this compound (or vehicle control) for a predetermined time.
-
Add the contractile agonist (e.g., U46619, phenylephrine) in a cumulative or non-cumulative manner to generate a concentration-response curve.
-
Record the isometric tension developed by the smooth muscle.
-
-
Data Analysis:
-
Compare the concentration-response curves in the absence and presence of this compound.
-
Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist concentration-response curve.
-
Mandatory Visualizations
Caption: Thromboxane A2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining the potency of this compound.
References
- 1. Thromboxane receptors antagonists and/or synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are TBXA2R antagonists and how do they work? [synapse.patsnap.com]
- 3. pharmacologyeducation.org [pharmacologyeducation.org]
- 4. Thromboxane A2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pA2 values for antagonists of platelet activating factor on aggregation of rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Antiaggregatory effects of thromboxane receptor antagonists in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of platelet aggregation and thromboxane production by low concentrations of aspirin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of ICI 192605 in cellular assays
Welcome to the technical support center for ICI 192605. This resource is designed for researchers, scientists, and drug development professionals using this compound in cellular assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor. It functions by competitively inhibiting the binding of the endogenous agonists, thromboxane A2 and its precursor prostaglandin H2 (PGH2), to the TP receptor. This blockade prevents the initiation of downstream signaling cascades.
Q2: What are the known downstream signaling pathways of the TP receptor?
The TP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq and Gα13 proteins. Activation of these pathways leads to:
-
Gαq pathway: Activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Gα13 pathway: Activation of Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA, which is involved in regulating cell shape, motility, and smooth muscle contraction.
Q3: What are the potential off-target effects of this compound?
The primary concern for off-target effects of this compound is its potential interaction with other prostanoid receptors due to structural similarities among their endogenous ligands. These receptors include:
-
DP receptors (DP1, DP2) for prostaglandin D2 (PGD2)
-
EP receptors (EP1, EP2, EP3, EP4) for prostaglandin E2 (PGE2)
-
FP receptor for prostaglandin F2α (PGF2α)
-
IP receptor for prostacyclin (PGI2)
Cross-reactivity with these receptors could lead to unintended biological responses in cellular assays.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cellular assays.
| Issue | Potential Cause | Recommended Solution |
| No or low antagonist activity observed | 1. Inactive compound: Improper storage or handling may have degraded the compound. 2. Incorrect concentration: The concentration of this compound may be too low to effectively compete with the agonist. 3. Cell health: Poor cell viability or low receptor expression can lead to a weak response. 4. Agonist concentration too high: Excessive agonist concentration can overcome the competitive antagonism. | 1. Compound integrity: Ensure this compound is stored under recommended conditions (typically -20°C) and freshly prepared for each experiment. 2. Dose-response curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay conditions. 3. Cell culture maintenance: Regularly check cell viability and passage number. Ensure optimal cell density and receptor expression levels. 4. Agonist titration: Titrate the agonist to a concentration that elicits a submaximal response (e.g., EC80) to allow for effective inhibition by the antagonist. |
| High background signal or unexpected cellular response | 1. Off-target effects: this compound may be interacting with other prostanoid receptors expressed in your cell line. 2. Non-specific binding: At high concentrations, the compound may exhibit non-specific binding to other cellular components. 3. Solvent effects: The vehicle (e.g., DMSO) used to dissolve this compound may be causing cellular stress or other effects. | 1. Receptor expression profiling: Characterize the prostanoid receptor expression profile of your cell line. If other prostanoid receptors are present, consider using a more selective antagonist or a cell line with a cleaner receptor profile. 2. Concentration optimization: Use the lowest effective concentration of this compound as determined by your dose-response curve. 3. Vehicle control: Always include a vehicle control in your experiments to account for any effects of the solvent. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, density, or growth conditions can lead to variable receptor expression and signaling. 2. Reagent preparation: Inconsistent preparation of agonist and antagonist solutions. 3. Assay conditions: Minor variations in incubation times, temperatures, or plate reader settings. | 1. Standardized cell culture: Maintain a consistent cell culture protocol, including seeding density, passage number, and media composition. 2. Fresh reagent preparation: Prepare fresh solutions of agonists and antagonists for each experiment from a reliable stock. 3. Consistent assay protocol: Adhere strictly to a standardized and well-documented assay protocol. |
Quantitative Data
| Receptor | Ligand | Expected Affinity of this compound | Potential for Off-Target Effect |
| TP | Thromboxane A2, Prostaglandin H2 | High | N/A (Primary Target) |
| DP1 | Prostaglandin D2 | Low to Moderate | Possible |
| DP2 | Prostaglandin D2 | Low | Unlikely |
| EP1 | Prostaglandin E2 | Low | Unlikely |
| EP2 | Prostaglandin E2 | Low | Unlikely |
| EP3 | Prostaglandin E2 | Low | Unlikely |
| EP4 | Prostaglandin E2 | Low | Unlikely |
| FP | Prostaglandin F2α | Low to Moderate | Possible |
| IP | Prostacyclin (PGI2) | Low | Unlikely |
Experimental Protocols
Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit agonist-induced platelet aggregation.
Materials:
-
Freshly drawn human blood in sodium citrate tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
TP receptor agonist (e.g., U46619 or Arachidonic Acid)
-
This compound
-
Saline or appropriate buffer
-
Platelet aggregometer
Procedure:
-
Prepare PRP and PPP: Centrifuge citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
Adjust Platelet Count: Adjust the platelet count in the PRP to a standardized concentration using PPP.
-
Baseline Measurement: Use PPP to set the 100% aggregation baseline and PRP for the 0% baseline in the aggregometer.
-
Incubation with this compound: Pre-incubate aliquots of PRP with varying concentrations of this compound or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C with stirring.
-
Induce Aggregation: Add the TP receptor agonist to initiate platelet aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Data Analysis: Determine the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control.
Calcium Mobilization Assay
This assay measures the ability of this compound to block agonist-induced increases in intracellular calcium.
Materials:
-
Cells expressing the TP receptor (e.g., HEK293-TP)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
TP receptor agonist (e.g., U46619)
-
This compound
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate and grow to confluency.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash: Gently wash the cells with buffer to remove extracellular dye.
-
Pre-incubation with this compound: Add varying concentrations of this compound or vehicle control to the wells and incubate for a short period (e.g., 10-15 minutes).
-
Measure Fluorescence: Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Agonist Injection: Inject the TP receptor agonist and continue to record the fluorescence signal to measure the increase in intracellular calcium.
-
Data Analysis: Quantify the peak fluorescence response and calculate the percentage of inhibition for each concentration of this compound.
Visualizations
Caption: Thromboxane A2 (TP) Receptor Signaling Pathways.
Caption: Workflow for a Platelet Aggregation Assay.
Caption: Troubleshooting Logic for this compound Assays.
Troubleshooting unexpected results in ICI 192605 experiments
Welcome to the technical support center for ICI 192605. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, orally active antagonist of the thromboxane A2 (TP) receptor.[1][2] The TP receptor is a G protein-coupled receptor (GPCR). This compound exerts its effects by competitively blocking the binding of the endogenous agonist, thromboxane A2 (TXA2), to the TP receptor. This inhibition prevents the initiation of downstream signaling cascades that lead to physiological responses such as platelet aggregation and vasoconstriction.[3]
Q2: What is the molecular weight and chemical formula of this compound?
A2: The molecular formula of this compound is C22H23ClO5, and its molecular weight is 402.87 g/mol .[1][3][4]
Q3: In what solvent is this compound soluble?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of at least 20 mg/mL.[3][5]
Q4: What is the recommended storage condition for this compound?
A4: It is recommended to store this compound at -20°C.[3][5]
Troubleshooting Guides
Issue 1: Unexpectedly Low or No Inhibition of Agonist-Induced Platelet Aggregation
Q: I am not observing the expected inhibitory effect of this compound on U-46619-induced platelet aggregation. What could be the reason?
A: Several factors could contribute to this issue. Please consider the following troubleshooting steps:
-
Inadequate Concentration of this compound: Ensure that the concentration range of this compound is appropriate to competitively inhibit the concentration of the agonist (e.g., U-46619) used. A full dose-response curve for this compound against a fixed concentration of the agonist should be performed to determine the IC50.
-
Agonist Concentration Too High: If the concentration of U-46619 is too high, it may overcome the competitive antagonism of this compound. Try reducing the agonist concentration to a level that produces a submaximal (e.g., EC80) response.
-
Compound Stability and Handling: Ensure that this compound has been stored correctly at -20°C and that the DMSO stock solution is fresh. Avoid repeated freeze-thaw cycles. When diluting into aqueous buffer for the assay, be mindful of potential precipitation.
-
Platelet Viability and Preparation: The health and responsiveness of the platelets are crucial. Platelet-rich plasma (PRP) should be freshly prepared and used within a few hours. Technical factors such as the type and strength of the anticoagulant, centrifugation speed, and temperature can all affect platelet function.
-
Incorrect Assay Conditions: Verify the pH, temperature (37°C), and stirring speed of your platelet aggregation assay, as these can significantly impact the results.
Issue 2: High Variability in Experimental Replicates
Q: My replicate wells/tubes for the same experimental condition are showing high variability. What are the common causes?
A: High variability can obscure real effects. Here are some potential sources of variability and their solutions:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of concentrated compounds. Use calibrated pipettes and pre-wet the tips.
-
Inconsistent Cell/Platelet Numbers: Inconsistent platelet counts in PRP can lead to variable aggregation responses. Ensure the PRP is homogenous before aliquoting.
-
Edge Effects in Multi-well Plates: The outer wells of a microplate can be prone to evaporation, leading to changes in reagent concentrations. To mitigate this, avoid using the outermost wells or fill them with buffer/media.
-
Temperature Gradients: Ensure uniform temperature across the plate during incubation and reading.
-
Mixing and Stirring: In platelet aggregometry, the stirring speed must be constant and uniform across all samples to ensure consistent platelet activation.
Issue 3: Unexpected Smooth Muscle Contraction or Relaxation with this compound Alone
Q: I am observing a contractile or relaxant effect when I add this compound to my isolated smooth muscle preparation in the absence of an agonist. Why is this happening?
A: This could be due to several factors:
-
Partial Agonism/Inverse Agonism: While primarily an antagonist, some compounds can exhibit partial agonism or inverse agonism at very high concentrations or in specific tissues. This is less likely for a well-characterized antagonist but should be considered.
-
Off-Target Effects: At higher concentrations, this compound might interact with other receptors or ion channels in the smooth muscle tissue, leading to unexpected physiological responses. A thorough literature search for the selectivity profile of this compound is recommended.
-
Vehicle Effects: The solvent (e.g., DMSO) used to dissolve this compound can have direct effects on smooth muscle tone at certain concentrations. Always run a vehicle control with the same final concentration of the solvent to account for these effects.
-
Tissue Viability: A deteriorating or overly sensitive tissue preparation might respond non-specifically to the addition of any compound. Ensure the tissue is properly equilibrated and shows stable baseline tension.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C22H23ClO5 |
| Molecular Weight | 402.87 g/mol |
| CAS Number | 117621-64-4 |
| Solubility | ≥20 mg/mL in DMSO |
| Storage Temperature | -20°C |
Table 2: Expected Agonist (U-46619) Activity in Platelet Aggregation Assays
| Parameter | Typical Value Range |
| EC50 for Platelet Aggregation | 0.1 - 1 µM |
| EC50 for Platelet Shape Change | 10 - 100 nM |
Note: These values are approximate and can vary depending on the experimental conditions and species.
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Objective: To determine the inhibitory effect of this compound on agonist-induced platelet aggregation.
Materials:
-
Freshly drawn whole blood from healthy donors (with appropriate anticoagulant, e.g., 3.2% sodium citrate).
-
This compound
-
TP receptor agonist (e.g., U-46619)
-
Phosphate-buffered saline (PBS) or Tyrode's buffer
-
Light Transmission Aggregometer and cuvettes with stir bars.
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of U-46619 in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare serial dilutions of this compound and U-46619 in the assay buffer.
-
-
Assay Procedure:
-
Set up the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.
-
Pipette a known volume of PRP into the aggregometer cuvettes with a stir bar and allow it to equilibrate for at least 2 minutes.
-
Add different concentrations of this compound or vehicle (DMSO) to the PRP and incubate for a predetermined time (e.g., 5-10 minutes).
-
Initiate platelet aggregation by adding a fixed concentration of U-46619 (e.g., a concentration that gives ~80% of the maximal response, EC80).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The percentage of aggregation is calculated from the change in light transmission.
-
Plot the percentage of inhibition (relative to the vehicle control) against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Isolated Smooth Muscle Contraction Assay
Objective: To evaluate the antagonistic effect of this compound on agonist-induced smooth muscle contraction.
Materials:
-
Isolated smooth muscle tissue (e.g., rat aorta, guinea pig trachea).
-
Krebs-Henseleit solution (or other appropriate physiological salt solution).
-
This compound
-
TP receptor agonist (e.g., U-46619)
-
Isolated organ bath system with force transducers.
-
Carbogen gas (95% O2, 5% CO2).
Procedure:
-
Tissue Preparation:
-
Dissect the smooth muscle tissue and cut it into rings or strips of appropriate size.
-
Mount the tissue in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 60-90 minutes under a resting tension.
-
Wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Viability Check:
-
Induce a contraction with a high concentration of potassium chloride (KCl) to check for tissue viability.
-
Wash the tissue until the tension returns to baseline.
-
-
Antagonist Incubation:
-
Add a specific concentration of this compound or vehicle to the organ bath and incubate for a set period (e.g., 30-60 minutes).
-
-
Cumulative Concentration-Response Curve for Agonist:
-
Add the agonist (U-46619) to the bath in a cumulative manner, increasing the concentration in logarithmic steps.
-
Record the contractile response after each addition until a maximal response is achieved.
-
-
Data Analysis:
-
Plot the contractile response against the log concentration of the agonist in the absence and presence of different concentrations of this compound.
-
Determine the EC50 values for the agonist under each condition.
-
A rightward shift in the agonist's concentration-response curve in the presence of this compound indicates competitive antagonism. The potency of this compound can be quantified by calculating the pA2 value using a Schild plot.
-
Visualizations
Caption: Thromboxane A2 (TP) Receptor Signaling Pathway and Site of Action for this compound.
Caption: General Experimental Workflow for Evaluating this compound as a TP Receptor Antagonist.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterogeneity of thromboxane A2 (TP-) receptors: evidence from antagonist but not agonist potency measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
How to mitigate ICI 192605 precipitation in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating precipitation issues with ICI 192605 in aqueous buffers. The following information is designed to address common challenges encountered during experimental work.
Troubleshooting Guide
This guide offers a systematic approach to resolving this compound precipitation problems.
Problem: this compound precipitates out of solution when diluted from a DMSO stock into an aqueous buffer.
This is a frequent issue for hydrophobic molecules like this compound. Here are the steps to troubleshoot this problem:
-
Decrease the Final Concentration: The most common reason for precipitation is exceeding the compound's solubility limit in the aqueous buffer. Attempt to lower the final experimental concentration of this compound.
-
Optimize the DMSO Concentration: While DMSO is an excellent solvent for this compound, its concentration in the final aqueous solution should be minimized to avoid cellular toxicity and off-target effects. However, a certain amount of DMSO as a co-solvent can help maintain solubility. It is recommended to keep the final DMSO concentration at or below 0.5%, though many cell lines can tolerate up to 1%. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a Different Solvent System: If the above steps are insufficient, consider using a different co-solvent or a formulation with excipients.
-
Prepare Fresh Solutions: Do not use a solution that has already precipitated. It is best practice to prepare fresh dilutions of your compound for each experiment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in DMSO at concentrations of ≥20 mg/mL. It is recommended to prepare a high-concentration stock solution in 100% DMSO and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q2: Why does this compound precipitate when I add my DMSO stock to my aqueous buffer?
A2: This phenomenon, known as "salting out" or precipitation, occurs because this compound is poorly soluble in water. When the high-concentration DMSO stock is diluted into an aqueous buffer, the DMSO is diluted, and the compound is exposed to a primarily aqueous environment, where it may exceed its solubility limit and precipitate.
Q3: How can I determine the optimal pH for my aqueous buffer to keep this compound in solution?
A3: Since this compound is a carboxylic acid, its solubility increases with pH. You can perform a simple solubility test by preparing your buffer at different pH values (e.g., 6.5, 7.0, 7.5, 8.0) and observing the highest concentration of this compound that remains in solution without precipitation.
Q4: Are there any other additives I can use to improve the solubility of this compound in my aqueous buffer?
A4: Yes, in addition to adjusting the pH and using co-solvents like DMSO, you can explore the use of solubilizing agents such as cyclodextrins or non-ionic surfactants like Tween® 80 or Pluronic® F-68. These should be used at the lowest effective concentration and tested for any potential interference with your assay.
Q5: What is the maximum final concentration of DMSO that is safe for my cells?
A5: The tolerance to DMSO varies between cell lines. Generally, it is advisable to keep the final DMSO concentration at 0.5% or lower. However, some cell lines can tolerate up to 1%. It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cells.
Quantitative Data Summary
The following table summarizes the known solubility of this compound. Please note that specific solubility in various aqueous buffers is not widely published and should be determined empirically.
| Solvent | Concentration | Notes |
| DMSO | ≥20 mg/mL | |
| Water | Insoluble |
Experimental Protocols
Protocol for Determining the Kinetic Solubility of this compound in Aqueous Buffer
This protocol outlines a general method to assess the kinetic solubility of this compound in your specific aqueous buffer.
Materials:
-
This compound powder
-
100% DMSO
-
Your desired aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plate (polypropylene, low-binding)
-
Plate shaker
-
Nephelometer or a plate reader capable of measuring turbidity (absorbance at ~600 nm)
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.
-
Serial Dilution in DMSO: Create a serial dilution of the stock solution in DMSO.
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your aqueous buffer. This will create a range of final compound concentrations with a consistent final DMSO concentration (in this example, 2%).
-
Incubation: Seal the plate and incubate at your experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer or by reading the absorbance at approximately 600 nm.
-
Analysis: The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility under these conditions.
Visualizations
Determining the effective dose of ICI 192605 in animal studies
This technical support center provides guidance on determining the effective dose of ICI 192605, a potent and selective leukotriene B₄ (LTB₄) receptor antagonist, in animal studies. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the high-affinity leukotriene B₄ (LTB₄) receptor, also known as BLT1. LTB₄ is a powerful lipid mediator involved in inflammatory responses, attracting and activating immune cells like neutrophils. By blocking the LTB₄ receptor, this compound inhibits the pro-inflammatory signaling cascade initiated by LTB₄.
Q2: In which animal models has this compound been studied?
A2: Based on available literature, this compound has been evaluated in several animal models, including guinea pigs, cynomolgus monkeys, and dogs, primarily for its anti-inflammatory and cardioprotective effects.
Q3: What are the common routes of administration for this compound in animal studies?
A3: this compound has been administered both orally (p.o.) and intravenously (i.v.) in animal studies. The choice of administration route depends on the experimental design and the desired pharmacokinetic profile.
Q4: Are there any known adverse effects of this compound in animals?
A4: The available literature does not extensively detail adverse effects at various dosages. As with any experimental compound, it is crucial to conduct dose-range finding studies to establish the maximum tolerated dose (MTD) and to monitor animals closely for any signs of toxicity.
Q5: Where can I find detailed experimental protocols for using this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy | - Inadequate Dose: The selected dose may be too low to achieve a therapeutic effect in the specific animal model or disease state. - Poor Bioavailability: If administered orally, the compound may have low absorption. - Rapid Metabolism: The compound may be cleared too quickly from the system. | - Conduct a dose-response study to determine the optimal effective dose. - Consider an alternative route of administration, such as intravenous injection, to ensure systemic exposure. - Analyze the pharmacokinetic profile of this compound in your animal model. |
| High Variability in Results | - Improper Drug Formulation: The compound may not be fully dissolved or may be unstable in the chosen vehicle. - Inconsistent Administration Technique: Variations in gavage or injection technique can lead to inconsistent dosing. | - Ensure the vehicle is appropriate for this compound and that the compound is completely solubilized. - Standardize the administration procedure and ensure all personnel are adequately trained. |
| Observed Toxicity | - Dose Too High: The administered dose exceeds the maximum tolerated dose (MTD). | - Perform a dose-escalation study to identify the MTD in your specific animal model and strain. - Reduce the dose to a level that is effective without causing overt signs of toxicity. |
Quantitative Data Summary
The following tables summarize the effective doses of this compound reported in various animal studies.
Table 1: Effective Doses of this compound in Guinea Pig Models
| Indication | Route of Administration | Effective Dose | Observed Effect |
| LTB₄-induced bronchoconstriction | Intravenous (i.v.) | 10 - 100 µg/kg | Inhibition of LTB₄-induced changes in lung mechanics |
| LTB₄-induced inflammation | Oral (p.o.) | 0.1 - 1 mg/kg | Inhibition of inflammatory cell infiltration |
Table 2: Effective Doses of this compound in Cynomolgus Monkey Models
| Indication | Route of Administration | Effective Dose | Observed Effect |
| LTB₄-induced neutropenia | Intravenous (i.v.) | 30 µg/kg | Blockade of LTB₄-induced transient neutropenia |
| LTB₄-induced cardiovascular effects | Intravenous (i.v.) | 100 µg/kg | Antagonism of LTB₄-induced cardiovascular changes |
Table 3: Effective Dose of this compound in a Dog Model
| Indication | Route of Administration | Effective Dose | Observed Effect |
| Myocardial reperfusion injury | Intravenous (i.v.) | 1 mg/kg | Prevention of myocardial stunning after ischemia and reperfusion |
Experimental Protocols
1. Oral Administration (Gavage) in Rodents
-
Vehicle Selection: Prepare a suspension or solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Dose Calculation: Calculate the required volume based on the animal's body weight and the desired dose.
-
Procedure:
-
Gently restrain the animal.
-
Insert a gavage needle of appropriate size into the esophagus.
-
Slowly administer the calculated volume of the drug formulation.
-
Monitor the animal for any signs of distress during and after the procedure.
-
2. Intravenous Administration in Monkeys
-
Vehicle Selection: Dissolve this compound in a sterile, isotonic solution suitable for intravenous injection.
-
Dose Calculation: Calculate the total dose based on the animal's body weight.
-
Procedure:
-
Anesthetize or restrain the monkey as per approved institutional protocols.
-
Catheterize a suitable vein (e.g., saphenous vein).
-
Administer the drug as a bolus injection or a controlled infusion.
-
Monitor vital signs throughout the procedure and recovery period.
-
Visualizations
Caption: LTB₄ Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining the effective dose.
Technical Support Center: ICI 192605 and Leukotriene B4 Receptor Antagonists
Disclaimer: Specific experimental data for ICI 192605 is limited in publicly available scientific literature. The following guidelines are based on best practices for a related class of compounds, leukotriene B4 (LTB4) receptor antagonists. Researchers should use this information as a starting point and optimize protocols for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for LTB4 receptor antagonists like this compound?
A1: Leukotriene B4 (LTB4) is a potent lipid mediator involved in inflammatory responses. It binds to two main G-protein coupled receptors, BLT1 and BLT2, which are found on the surface of various immune cells like neutrophils, macrophages, and T lymphocytes.[1][2] This binding triggers a signaling cascade that leads to chemotaxis (cell migration), degranulation, and the release of pro-inflammatory cytokines.[2] LTB4 receptor antagonists work by competitively blocking the binding of LTB4 to its receptors, thereby inhibiting these downstream inflammatory effects.[3]
Q2: What is a suitable vehicle for dissolving LTB4 receptor antagonists for in vivo studies?
A2: The choice of vehicle is critical for ensuring the solubility and bioavailability of the antagonist. For the LTB4 receptor antagonist BIIL 284, a common vehicle used in oral administration studies is Tylose (a brand of methyl cellulose).[4] It is essential to consult the manufacturer's instructions for your specific compound or test a few common vehicles (e.g., carboxymethylcellulose, polyethylene glycol, or a small percentage of DMSO in saline) to determine the best option for solubility and tolerability in your animal model.
Q3: What are some common in vitro assays to test the activity of an LTB4 receptor antagonist?
A3: Several in vitro assays can be used to characterize the activity of an LTB4 receptor antagonist:
-
Receptor Binding Assay: This assay measures the ability of the antagonist to displace radio-labeled LTB4 from its receptors on isolated cell membranes (e.g., from human neutrophils).[4][5] The output is typically an IC50 or Ki value.
-
Calcium Mobilization Assay: LTB4 binding to its receptor induces a rapid increase in intracellular calcium. This can be measured using fluorescent calcium indicators like Fura-2 in cells that express the LTB4 receptor (e.g., human neutrophils).[4] The antagonist's ability to block this calcium flux is a measure of its potency.
-
Chemotaxis Assay: This functional assay assesses the ability of the antagonist to block the migration of immune cells (e.g., neutrophils) towards an LTB4 gradient.
-
Cytokine Release Assay: The antagonist's effect on LTB4-induced release of inflammatory cytokines from immune cells can be quantified using methods like ELISA.
Q4: What are some typical starting doses for in vivo studies with LTB4 receptor antagonists?
A4: Doses for in vivo studies can vary significantly depending on the specific compound, the animal model, and the route of administration. It is always recommended to perform a dose-response study. However, here are some examples from the literature for oral administration:
-
BIIL 284: ED50 of 0.008 mg/kg in a mouse ear inflammation model and 0.03 mg/kg in a guinea pig chemotaxis model.[4] A full blockade of LTB4 receptors for 24 hours was achieved with a single oral dose of 0.3 mg/kg in monkeys.[4]
-
Unnamed 1,4-benzodioxine derivative: 30 mg/kg was used in a rat model of podal edema.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No effect of the antagonist in an in vitro assay. | Compound Degradation: The antagonist may be unstable in the assay buffer or sensitive to light or temperature. | Prepare fresh solutions of the antagonist for each experiment. Store stock solutions at -20°C or -80°C in the dark. |
| Incorrect Cell Type: The cells used may not express the LTB4 receptor at sufficient levels. | Confirm LTB4 receptor expression (BLT1 and/or BLT2) in your cell line using RT-PCR or Western blotting.[7] | |
| Agonist Concentration Too High: The concentration of LTB4 used to stimulate the cells may be too high, making it difficult for the antagonist to compete. | Perform a dose-response curve for LTB4 to determine the EC50 and use a concentration at or near the EC50 for your inhibition experiments. | |
| High variability in in vivo results. | Poor Bioavailability: The antagonist may not be well absorbed when administered. | Optimize the vehicle and route of administration. Consider alternative routes if oral administration is not effective. |
| Rapid Metabolism: The compound may be quickly metabolized and cleared from the system. | For some antagonists that are prodrugs (e.g., BIIL 284), administration via the intended route (e.g., oral) is crucial for conversion to the active form.[2] Consider measuring plasma levels of the compound over time to determine its pharmacokinetic profile. | |
| Unexpected or off-target effects. | Intrinsic Agonist Activity: Some LTB4 receptor antagonists have been shown to have partial agonist activity in certain cell types, such as human endothelial cells.[8] | Carefully characterize the activity of your antagonist in different cell types relevant to your study. Include appropriate controls to distinguish between antagonist and potential agonist effects. |
| Lack of Specificity: The compound may be interacting with other receptors or signaling pathways. | Test the specificity of your antagonist by evaluating its effect on cellular responses stimulated by other, unrelated agonists. |
Quantitative Data Summary
| Compound | Assay | Model | Potency (IC50/Ki/ED50) | Reference |
| BIIL 260 (active metabolite of BIIL 284) | LTB4 Receptor Binding | Human Neutrophil Membranes | Ki = 1.7 nM | [4] |
| BIIL 315 (active metabolite of BIIL 284) | LTB4 Receptor Binding | Human Neutrophil Membranes | Ki = 1.9 nM | [4] |
| BIIL 260 | LTB4-induced Ca2+ Release | Human Neutrophils | IC50 = 0.82 nM | [4] |
| BIIL 315 | LTB4-induced Ca2+ Release | Human Neutrophils | IC50 = 0.75 nM | [4] |
| BIIL 284 | LTB4-induced Ear Inflammation | Mouse | ED50 = 0.008 mg/kg p.o. | [4] |
| BIIL 284 | LTB4-induced Transdermal Chemotaxis | Guinea Pig | ED50 = 0.03 mg/kg p.o. | [4] |
| BIIL 284 | LTB4-induced Neutropenia | Monkey | ED50 = 0.004 mg/kg p.o. | [4] |
| Unnamed 1,4-benzodioxine derivative | LTB4 Receptor Affinity | Not specified | IC50 = 288 nM | [6] |
| LY293111 | LTB4 Receptor Binding | Not specified | Ki = 25 nM | [9] |
| LY293111 | LTB4-induced Calcium Mobilization | Not specified | IC50 = 20 nM | [9] |
Detailed Experimental Protocols
Protocol 1: In Vitro LTB4 Receptor Binding Assay
-
Cell Membrane Preparation:
-
Isolate human neutrophils from the peripheral blood of healthy donors.
-
Homogenize the neutrophils in a hypotonic buffer and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a suitable assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a known concentration of radiolabeled LTB4 (e.g., [3H]-LTB4).
-
Add a range of concentrations of the LTB4 receptor antagonist (or vehicle control).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound from the free radiolabeled LTB4.
-
Wash the filters to remove any non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each antagonist concentration.
-
Plot the percentage of specific binding against the log of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 or Ki value.
-
Protocol 2: In Vivo LTB4-Induced Mouse Ear Inflammation Model
-
Animal Preparation:
-
Use a suitable mouse strain (e.g., BALB/c).
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
-
Antagonist Administration:
-
Prepare the LTB4 receptor antagonist in a suitable vehicle (e.g., Tylose).
-
Administer the antagonist orally (p.o.) to the mice at various doses. Include a vehicle control group.
-
-
Induction of Inflammation:
-
At a set time after antagonist administration (e.g., 1 hour), topically apply a solution of LTB4 to one ear of each mouse. Apply the vehicle to the contralateral ear as a control.
-
-
Measurement of Inflammation:
-
At a peak inflammatory time point (e.g., 2 hours after LTB4 application), measure the thickness of both ears using a digital caliper.
-
The difference in thickness between the LTB4-treated and vehicle-treated ears is a measure of the inflammatory edema.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each dose of the antagonist compared to the vehicle control group.
-
Plot the percentage of inhibition against the log of the antagonist dose to determine the ED50.
-
Visualizations
References
- 1. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. What are LTB4R antagonists and how do they work? [synapse.patsnap.com]
- 4. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. LTB4 antagonist shows efficacy in rat inflammation model | BioWorld [bioworld.com]
- 7. Leukotriene B4 receptor antagonist LY293111 inhibits proliferation and induces apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Commonly used leukotriene B4 receptor antagonists possess intrinsic activity as agonists in human endothelial cells: Effects on calcium transients, adhesive events and mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Navigating Variability in ICI 192605 Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for troubleshooting and addressing variability in experimental outcomes involving ICI 192605, a potent and selective thromboxane A2 (TXA2) receptor antagonist. By offering detailed troubleshooting guides, frequently asked questions (FAQs), structured data tables, and explicit experimental protocols, this guide aims to enhance the reproducibility and reliability of your research.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments with this compound in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent inhibition of platelet aggregation with this compound. What are the potential causes?
A1: Variability in platelet aggregation assays is a common challenge. Several factors can contribute to inconsistent results:
-
Platelet Preparation and Handling: Platelets are sensitive to mechanical stress and temperature changes. Ensure consistent and gentle handling during isolation and preparation. Variations in platelet count between preparations can also significantly impact aggregation responses.
-
Agonist Concentration: The concentration of the thromboxane A2 mimetic (e.g., U-46619) used to induce aggregation is critical. If the agonist concentration is too high, it may overcome the competitive antagonism of this compound, leading to reduced apparent inhibition.
-
Donor Variability: Platelet reactivity can vary significantly between donors due to genetic factors, diet, and recent medication use. It is advisable to screen donors and use platelets from a consistent donor pool if possible.
-
Reagent Quality and Storage: Ensure the quality and proper storage of all reagents, including this compound and the inducing agonist. Degradation of either compound can lead to diminished or variable effects.
Q2: Our measured IC50 value for this compound in a radioligand binding assay is different from previously reported values. Why might this be?
A2: Discrepancies in IC50 values from radioligand binding assays can arise from several methodological differences:
-
Radioligand and Concentration: The choice of radioligand and its concentration relative to its dissociation constant (Kd) will influence the IC50 value of the competing ligand (this compound).
-
Membrane Preparation: The source and quality of the cell membrane preparation expressing the thromboxane A2 receptor (TP receptor) are crucial. Receptor density can vary between preparations, affecting binding kinetics.
-
Assay Buffer Composition: The ionic strength, pH, and presence of divalent cations in the assay buffer can all modulate ligand binding.
-
Incubation Time and Temperature: Insufficient incubation time may not allow the binding reaction to reach equilibrium, leading to inaccurate IC50 determination. Temperature can also affect binding affinity.
-
Data Analysis: The model used to fit the competition binding data (e.g., one-site vs. two-site fit) can impact the calculated IC50 value.
Q3: We are seeing a smaller than expected response in our calcium mobilization assay after applying this compound and the agonist. What could be the issue?
A3: A diminished response in a calcium mobilization assay could be due to several factors:
-
Cell Health and Passage Number: The health and passage number of the cells expressing the TP receptor are critical. Cells that have been passaged too many times may exhibit altered receptor expression or signaling capacity.
-
Dye Loading: Inconsistent or inadequate loading of the calcium-sensitive dye can lead to a weak fluorescent signal.
-
Agonist Potency: Verify the activity of the TP receptor agonist used to stimulate calcium influx.
-
Antagonist Pre-incubation Time: Ensure that the cells are pre-incubated with this compound for a sufficient duration to allow for receptor binding before the addition of the agonist.
Q4: Are there known off-target effects of this compound that could be influencing our results?
A4: While this compound is characterized as a selective TP receptor antagonist, like any pharmacological agent, it has the potential for off-target effects, particularly at higher concentrations. It is crucial to perform dose-response curves to ensure that the observed effects are occurring within the expected potency range for TP receptor antagonism. If unexpected cellular phenotypes are observed, consider performing counter-screening against other related prostanoid receptors or a broader panel of receptors and enzymes to rule out off-target interactions.
Data Presentation
Table 1: Reported Potency of this compound
| Assay Type | System | Agonist/Radioligand | Measured Value (IC50/Ki) | Reference |
| Platelet Aggregation | Guinea Pig Trachea | U-46619 | Potent Antagonist (Specific IC50 not provided) | --INVALID-LINK-- |
| Receptor Binding | Not Specified | Not Specified | High Affinity (Specific Ki not provided) | --INVALID-LINK-- |
Experimental Protocols
1. Radioligand Binding Assay for Thromboxane A2 Receptor
This protocol outlines a competitive binding assay to determine the affinity of this compound for the thromboxane A2 (TP) receptor.
Materials:
-
Cell membranes expressing the human TP receptor (e.g., from transfected HEK293 cells or washed human platelets).
-
Radiolabeled TP receptor antagonist (e.g., [³H]-SQ 29,548).
-
This compound.
-
Unlabeled TP receptor agonist (e.g., U-46619) for non-specific binding determination.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well plates.
Procedure:
-
Membrane Preparation: Prepare cell membranes according to standard laboratory protocols. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, radioligand (at a concentration close to its Kd), and membrane suspension.
-
Non-specific Binding: Add a saturating concentration of the unlabeled agonist, radioligand, and membrane suspension.
-
Competitive Binding: Add serial dilutions of this compound, radioligand, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
2. Calcium Mobilization Assay
This protocol describes a functional assay to measure the inhibitory effect of this compound on TP receptor-mediated calcium mobilization.
Materials:
-
Cells stably expressing the human TP receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound.
-
TP receptor agonist (e.g., U-46619).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96-well or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to confluence.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. Incubate to allow for de-esterification of the dye.
-
Compound Addition: Add serial dilutions of this compound to the wells and pre-incubate for a specified period (e.g., 15-30 minutes) at 37°C.
-
Agonist Injection and Signal Reading: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject the TP receptor agonist at a concentration that elicits a submaximal response (e.g., EC80) and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the percentage of inhibition (relative to the agonist-only control) against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Thromboxane A2 signaling pathway and the inhibitory action of this compound.
Long-term stability of frozen ICI 192605 aliquots
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of frozen ICI 192,605 aliquots. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid ICI 192,605?
A1: Solid ICI 192,605 should be stored desiccated at -20°C.[1] Under these conditions, the compound is expected to be stable for an extended period. Cayman Chemical suggests a stability of at least four years for many of their solid compounds stored at -20°C.[2][3][4][5]
Q2: How should I prepare and store stock solutions of ICI 192,605?
A2: It is recommended to prepare stock solutions by dissolving solid ICI 192,605 in a suitable organic solvent such as DMSO or ethanol. For long-term storage, it is advisable to aliquot the stock solution into tightly sealed vials and store them at -20°C. MedChemExpress generally recommends that stock solutions stored at -20°C are usable for up to one month.[6] To minimize degradation from freeze-thaw cycles, it is best to use fresh aliquots for each experiment.
Q3: Is there specific data on the long-term stability of frozen ICI 192,605 aliquots in various solvents?
A3: Currently, there is a lack of publicly available, specific quantitative data on the long-term stability of frozen ICI 192,605 aliquots in different solvents. The stability can be influenced by the solvent used, the concentration of the solution, and the number of freeze-thaw cycles.
Q4: How many times can I freeze and thaw my ICI 192,605 aliquots?
A4: To ensure the integrity of the compound, it is strongly recommended to avoid repeated freeze-thaw cycles. The best practice is to prepare single-use aliquots. If repeated use from a single vial is unavoidable, it is crucial to minimize the number of freeze-thaw cycles.
Q5: What are the signs of ICI 192,605 degradation?
A5: Degradation of ICI 192,605 may not be visually apparent. The most reliable way to assess degradation is through functional assays, such as measuring its antagonist activity on the thromboxane A2 receptor. A decrease in potency or inconsistent experimental results may indicate compound degradation. Analytical techniques like HPLC can also be used to assess the purity of the compound over time.
Q6: I am seeing variable results in my experiments using frozen aliquots of ICI 192,605. What could be the cause?
A6: Inconsistent results could be due to several factors related to the stability of your ICI 192,605 aliquots:
-
Degradation: The compound may have degraded due to improper storage, extended storage time, or multiple freeze-thaw cycles.
-
Solvent Effects: The stability of the compound can vary in different solvents.
-
Inaccurate Concentration: The concentration of your aliquots may not be accurate due to solvent evaporation or precipitation of the compound upon freezing.
It is recommended to prepare fresh aliquots from a solid stock and to validate the activity of the compound regularly.
Data Presentation
Table 1: Supplier Recommendations for ICI 192,605 Storage
| Supplier | Form | Recommended Storage Temperature | Stated Stability |
| Tocris Bioscience | Solid | -20°C (Desiccate) | Not specified |
| Cayman Chemical | Solid | -20°C | ≥ 4 years (general guideline)[2][3][4][5] |
| MedchemExpress | Solid | -20°C | Up to 3 months (general guideline)[6] |
| MedchemExpress | Solution | -20°C (in aliquots) | Up to 1 month (general guideline)[6] |
Experimental Protocols
Protocol 1: Preparation of Frozen Aliquots of ICI 192,605
-
Materials:
-
ICI 192,605 (solid)
-
Anhydrous dimethyl sulfoxide (DMSO) or 100% ethanol
-
Sterile, tightly sealing microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile tips
-
-
Procedure:
-
Allow the vial of solid ICI 192,605 to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of solvent required to achieve the desired stock solution concentration (e.g., 10 mM).
-
Add the appropriate volume of anhydrous DMSO or ethanol to the vial of solid ICI 192,605.
-
Vortex briefly until the solid is completely dissolved.
-
Dispense the stock solution into single-use aliquots in sterile, tightly sealed vials. The volume of each aliquot should be sufficient for a single experiment.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C.
-
Protocol 2: Functional Validation of ICI 192,605 Activity
This protocol provides a general workflow for assessing the antagonist activity of ICI 192,605 on the thromboxane A2 (TP) receptor.
-
Cell Culture:
-
Culture cells expressing the TP receptor (e.g., platelets, smooth muscle cells) under appropriate conditions.
-
-
Agonist Stimulation:
-
Prepare a solution of a TP receptor agonist, such as U-46619.
-
Determine the concentration of U-46619 that elicits a submaximal response (e.g., EC80) in your experimental system (e.g., platelet aggregation, calcium mobilization).
-
-
Antagonist Treatment:
-
Thaw a fresh aliquot of ICI 192,605 just before use.
-
Prepare a series of dilutions of ICI 192,605 in the appropriate assay buffer.
-
Pre-incubate the cells with the different concentrations of ICI 192,605 for a sufficient time to allow for receptor binding.
-
-
Functional Assay:
-
Stimulate the cells with the pre-determined concentration of U-46619 in the presence or absence of ICI 192,605.
-
Measure the cellular response (e.g., platelet aggregation, intracellular calcium levels).
-
-
Data Analysis:
-
Plot the response against the concentration of ICI 192,605.
-
Calculate the IC50 value, which represents the concentration of ICI 192,605 required to inhibit 50% of the agonist-induced response.
-
Compare the IC50 value of older aliquots to that of freshly prepared solutions to assess stability.
-
Mandatory Visualization
Caption: Thromboxane A2 signaling pathway and the inhibitory action of ICI 192,605.
Caption: Workflow for assessing the long-term stability of frozen ICI 192,605 aliquots.
References
Technical Support Center: ICI 192605 and Prostanoid Receptor Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ICI 192605, a potent prostaglandin F2α (PGF2α) analogue and FP receptor agonist, in prolonged experiments. The focus is on addressing the potential for tachyphylaxis and providing practical guidance for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a synthetic analogue of prostaglandin F2α. Its primary mechanism of action is as a selective and potent agonist for the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[1] Activation of the FP receptor typically couples to the Gαq subunit of the heterotrimeric G-protein.[2][3] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][3] This signaling pathway is central to the various physiological effects mediated by PGF2α and its analogues, including smooth muscle contraction.[5]
Q2: What is tachyphylaxis, and is it a potential issue in prolonged experiments with this compound?
Tachyphylaxis is a phenomenon characterized by a rapidly diminishing response to successive doses of a drug, rendering it less effective.[6] This is a common feature of G-protein coupled receptors and is a significant consideration for prolonged experiments involving potent agonists like this compound. Studies on the endogenous ligand PGF2α have demonstrated that prolonged exposure of cells to the agonist can lead to desensitization of the FP receptor, resulting in a reduced response in downstream signaling, such as phosphoinositide hydrolysis.[7][8] Given that this compound acts on the same receptor, it is highly probable that it can induce tachyphylaxis in a time- and concentration-dependent manner.
Q3: What are the molecular mechanisms that could lead to tachyphylaxis with this compound?
The tachyphylaxis observed with GPCR agonists like this compound is typically a multi-step process:
-
Receptor Phosphorylation and Uncoupling: Upon prolonged agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the FP receptor. This phosphorylation event promotes the binding of β-arrestin proteins to the receptor.
-
β-Arrestin Binding and Desensitization: β-arrestin binding sterically hinders the interaction of the receptor with its G-protein (Gαq), effectively uncoupling the receptor from its downstream signaling cascade. This is a rapid form of desensitization.[9]
-
Receptor Internalization: β-arrestin also acts as an adaptor protein, recruiting components of the endocytic machinery (e.g., clathrin) to the receptor. This leads to the internalization of the receptor-agonist complex into endosomes.
-
Receptor Fate (Recycling or Downregulation): Once internalized, the receptor can either be dephosphorylated and recycled back to the cell surface, leading to resensitization of the cell, or it can be targeted for lysosomal degradation.[10] Chronic or high-concentration agonist exposure tends to favor the degradation pathway, resulting in a net loss of receptors from the cell surface, a process known as downregulation.[10][11]
Q4: How can I design a prolonged experiment to minimize or account for tachyphylaxis?
Minimizing tachyphylaxis is crucial for obtaining reproducible and physiologically relevant data in long-term studies. Consider the following strategies:
-
Dose-Response and Time-Course Studies: Initially, perform detailed dose-response and time-course experiments to determine the minimal effective concentration of this compound and the onset of tachyphylaxis for your specific experimental system.
-
Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing schedule with washout periods. This may allow for receptor resensitization by providing time for receptor dephosphorylation and recycling to the cell surface.
-
Use of Specific Antagonists: Incorporate a selective FP receptor antagonist, such as AL-8810, as a control to confirm that the observed effects (and their diminution) are specifically mediated by the FP receptor.[9][12][13][14]
-
Monitor Receptor Levels and Signaling at Multiple Time Points: Do not rely solely on a single endpoint measurement. Assess receptor expression (e.g., via Western blot or immunofluorescence) and downstream signaling (e.g., calcium flux, IP3 accumulation) at various time points throughout the experiment to characterize the extent and time course of tachyphylaxis.
Troubleshooting Guides
Problem 1: Diminishing response to this compound over the course of the experiment.
-
Possible Cause: FP Receptor Desensitization and/or Downregulation. This is the most likely cause, especially with continuous exposure to a potent agonist.
-
Troubleshooting Steps:
-
Confirm Receptor Specificity: Use an FP receptor antagonist (e.g., AL-8810) to see if the response can be blocked. This will confirm that the initial effect is on-target.[9][13]
-
Assess Receptor Signaling Capacity: At different time points of this compound exposure, wash out the drug and re-stimulate the cells with a high concentration of this compound or PGF2α for a short period. A reduced maximal response compared to naive cells is indicative of desensitization/downregulation.
-
Quantify Receptor Levels: Measure total and cell surface FP receptor protein levels using techniques like Western blotting, ELISA, or flow cytometry at the beginning and end of your experiment. A significant decrease in receptor protein suggests downregulation.
-
Optimize Dosing Strategy: If downregulation is confirmed, redesign your experiment to use a lower concentration of this compound or implement an intermittent dosing regimen.
-
Problem 2: High variability in the biological response to this compound in long-term cultures.
-
Possible Cause: Inconsistent cell culture conditions, leading to variable FP receptor expression or signaling capacity.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Maintain strict control over cell passage number, confluency, serum starvation periods, and media composition. FP receptor expression can vary with cell state.
-
Ensure Reagent Stability: Prepare fresh solutions of this compound for each experiment. Prostanoids can be unstable in aqueous solutions over long periods. Store stock solutions appropriately as recommended by the manufacturer.
-
Perform Regular Mycoplasma Testing: Mycoplasma contamination can alter cellular signaling pathways and lead to inconsistent results.
-
Problem 3: The observed cellular response does not match the expected downstream signaling of the FP receptor (e.g., lack of calcium signal but other effects are present).
-
Possible Cause: Biased agonism or activation of alternative signaling pathways. Some GPCRs can signal through pathways independent of G-protein coupling, often mediated by β-arrestin. Additionally, FP receptors have been shown to couple to other G-proteins like Gα13, leading to Rho activation.[3][4][6] It's also possible that splice variants of the FP receptor are present, which may have different signaling properties.[4][5]
-
Troubleshooting Steps:
-
Measure Multiple Signaling Readouts: Do not rely on a single assay. Measure intracellular calcium, IP3 accumulation, ERK phosphorylation, and Rho activation to get a comprehensive picture of the signaling profile.
-
Investigate β-Arrestin Signaling: Use techniques like β-arrestin recruitment assays to determine if this pathway is being activated by this compound in your system.
-
Characterize Receptor Isoforms: If possible, use RT-PCR to identify which FP receptor splice variants are expressed in your cell model, as they can form heterodimers with different signaling outcomes.[4][5]
-
Quantitative Data Summary
The following tables summarize relevant quantitative data from the literature. Note that direct data for this compound tachyphylaxis is limited; therefore, data for the endogenous ligand PGF2α is provided as a reference.
Table 1: Time-Dependent Desensitization of PGF2α-Mediated Phosphoinositide Hydrolysis in Rat Astrocytes [7]
| PGF2α Exposure Time (hours) | Concentration | Percent Desensitization of PI Hydrolysis (Mean ± SEM) |
| 0 (Control) | 10 µM | 0% |
| 1 | 10 µM | Not specified |
| 2 | 10 µM | Not specified |
| 4 | 10 µM | 31.7 ± 2.7% |
Table 2: Relative Binding Affinities and Potencies of Prostanoids at the FP Receptor [2][15]
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Notes |
| PGF2α | ~1 | ~1-5 | Endogenous ligand, high affinity and potency. |
| Fluprostenol | 56-98 | ~1-10 | Potent synthetic FP receptor agonist. |
| Cloprostenol | 13-37 | ~5-20 | Potent synthetic FP receptor agonist. |
| PGD2 | ~5-10 fold weaker than PGF2α | ~5-10 fold weaker than PGF2α | Also interacts with DP receptors. |
| PGE2 | ~10-100 fold weaker than PGF2α | ~10-100 fold weaker than PGF2α | Primarily interacts with EP receptors. |
Experimental Protocols
Protocol 1: Assessment of FP Receptor Desensitization via Intracellular Calcium Mobilization
This protocol allows for the functional assessment of FP receptor desensitization by measuring the cellular calcium response to this compound after a period of pre-incubation with the agonist.
Materials:
-
Cells expressing the FP receptor (e.g., HEK293 cells stably expressing the FP receptor, or a relevant primary cell line).
-
Cell culture medium (e.g., DMEM).
-
Fetal Bovine Serum (FBS).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
This compound.
-
PGF2α (as a positive control).
-
FP receptor antagonist (e.g., AL-8810, for control wells).
-
Fluorometric imaging plate reader or fluorescence microscope.
Methodology:
-
Cell Culture: Plate cells in a 96-well black, clear-bottom plate at a suitable density to achieve 80-90% confluency on the day of the assay.
-
Desensitization (Pre-incubation):
-
For the "desensitized" group, treat cells with the desired concentration of this compound for various time points (e.g., 1, 2, 4, 8, 24 hours).
-
For the "control" (naive) group, incubate cells with vehicle for the same duration.
-
-
Dye Loading:
-
Wash the cells twice with warm HBSS.
-
Prepare a loading solution of the calcium dye in HBSS (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127).
-
Incubate cells with the loading solution for 30-60 minutes at 37°C.
-
-
Wash and Recovery:
-
Wash the cells three times with warm HBSS to remove extracellular dye.
-
Allow the cells to recover for 20-30 minutes at room temperature to allow for de-esterification of the dye.
-
-
Calcium Measurement:
-
Place the plate in the fluorometric reader and record a stable baseline fluorescence for 30-60 seconds.
-
Add a high concentration of this compound (e.g., 10x EC50) to all wells (both control and desensitized) and continue recording the fluorescence signal for 2-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) from baseline for each well.
-
Compare the peak ΔF in the desensitized wells to the control wells. The percentage reduction in the peak response represents the degree of desensitization.
-
Visualizations
References
- 1. Prostaglandin F2α and angiotensin II type 1 receptors exhibit differential cognate G protein coupling regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 3. GLP-1 receptor agonist tachyphylaxis and perioperative recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of agonist-induced motilin receptor trafficking and its implications for tachyphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of receptor desensitization and internalization in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative autoradiographic visualization and pharmacology of FP-prostaglandin receptors in human eyes using the novel phosphor-imaging technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term agonist stimulation of IP prostanoid receptor depletes the cognate G(s)alpha protein in membrane domains but does not change the receptor level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prostaglandin F2α FP receptor antagonist improves outcomes after experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The antagonism of prostaglandin FP receptors inhibits the evolution of spreading depolarization in an experimental model of global forebrain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of ICI 192605 and SQ 29548 as Thromboxane A2 Receptor Antagonists
In the landscape of cardiovascular and pulmonary research, the thromboxane A2 (TXA2) receptor, also known as the TP receptor, stands as a critical target for therapeutic intervention. Its activation triggers a cascade of events leading to platelet aggregation and smooth muscle contraction, processes implicated in a range of pathologies from thrombosis to asthma. Consequently, the development of potent and selective TP receptor antagonists is of significant interest. This guide provides a detailed comparison of two prominent TP receptor antagonists: ICI 192605 and SQ 29548, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
Quantitative Comparison of Antagonist Performance
To facilitate a clear comparison of the pharmacological properties of this compound and SQ 29548, the following tables summarize key quantitative data from various in vitro studies. It is important to note that direct comparisons should be made with caution, as experimental conditions such as tissue source, agonist used, and specific assay parameters can influence the observed values.
| Parameter | This compound | SQ 29548 | Experimental System | Agonist | Reference |
| pA2 | 6.7 | - | Human Platelet Aggregation | U-46619 | [1] |
| pA2 | 7.5 | - | Rabbit Thoracic Aorta | U-46619 | [1] |
| pA2 | - | 7.8 | Guinea-pig Trachea | 9,11-azo PGH2 | [2] |
| pA2 | - | 8.4 | Rat Aorta | 9,11-azo PGH2 | [2] |
| pA2 | - | 9.1 | Guinea-pig Tracheal Spirals | 11,9-epoxymethano PGH2 | [2] |
| pA2 | - | 9.1 | Rat Aorta | 11,9-epoxymethano PGH2 | [2] |
Table 1: Comparison of pA2 Values for this compound and SQ 29548 in Functional Assays. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve, indicating the antagonist's potency.
| Parameter | Value | Experimental System | Reference |
| Ki (nM) | - | - | - |
| IC50 (µM) | - | - | - |
| Parameter | Value | Experimental System | Reference |
| Ki (nM) | 4.1 | Human Recombinant TP Receptor | [2] |
| IC50 (µM) | 0.06 | Washed Human Platelets (Aggregation) | [2] |
Table 3: Binding Affinity (Ki) and Inhibitory Concentration (IC50) for SQ 29548.
TP Receptor Signaling Pathway
The TP receptor, a G-protein coupled receptor (GPCR), mediates its effects through two primary signaling cascades upon activation by its endogenous ligand, thromboxane A2.[3][4]
Caption: TP Receptor Signaling Pathways.
Activation of the Gq alpha subunit stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Concurrently, activation of the G13 subunit engages Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK). ROCK, in turn, inhibits myosin light chain phosphatase, promoting the phosphorylated state of the myosin light chain and ultimately leading to smooth muscle contraction and platelet aggregation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Radioligand Binding Assay for TP Receptor Antagonists
This protocol outlines the determination of the binding affinity (Ki) of a test compound for the TP receptor using a competitive binding assay with a radiolabeled antagonist.
Caption: Radioligand Binding Assay Workflow.
Detailed Methodology:
-
Membrane Preparation:
-
Source: Human platelets or cells recombinantly expressing the human TP receptor.
-
Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine:
-
Receptor membranes (typically 20-50 µg of protein).
-
Radioligand (e.g., [³H]-SQ 29548) at a concentration close to its Kd.
-
Varying concentrations of the unlabeled competitor (this compound or SQ 29548) or buffer for total binding.
-
A saturating concentration of an unlabeled TP receptor ligand for determining non-specific binding.
-
-
Incubate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a buffer like 0.5% polyethyleneimine.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each competitor concentration.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry to assess the inhibitory effect of TP receptor antagonists on platelet aggregation induced by the TXA2 mimetic, U-46619.
Caption: Platelet Aggregation Assay Workflow.
Detailed Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes at room temperature) to obtain PRP as the supernatant.
-
To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes). PPP is used to set the 100% aggregation baseline.
-
-
Aggregation Measurement:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Place a sample of PRP in an aggregometer cuvette with a magnetic stir bar and allow it to equilibrate to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add the TP receptor antagonist (this compound or SQ 29548) at various concentrations to the PRP and incubate for a short period (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a submaximal concentration of the TP receptor agonist U-46619.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The extent of aggregation is quantified as the maximum percentage change in light transmission.
-
Calculate the percentage inhibition of aggregation for each antagonist concentration relative to the control (vehicle-treated) sample.
-
Determine the IC50 value, the concentration of the antagonist that causes 50% inhibition of U-46619-induced platelet aggregation, by plotting the percentage inhibition against the antagonist concentration.
-
Smooth Muscle Contraction Assay
This protocol details the evaluation of TP receptor antagonists in an isolated tissue bath setup, measuring their ability to inhibit agonist-induced smooth muscle contraction.
Detailed Methodology:
-
Tissue Preparation:
-
Isolate a smooth muscle-containing tissue, such as rat aorta or guinea pig trachea, and place it in ice-cold physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O₂ / 5% CO₂.
-
Carefully dissect the tissue into rings or strips of appropriate size.
-
Mount the tissue segments in an organ bath containing the physiological salt solution maintained at 37°C and continuously gassed.
-
Connect one end of the tissue to a fixed support and the other to an isometric force transducer to record changes in tension.
-
Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing.
-
-
Contraction Measurement:
-
Obtain a cumulative concentration-response curve to a TP receptor agonist (e.g., U-46619) to establish a baseline contractile response.
-
Wash the tissue and allow it to return to the baseline resting tension.
-
Incubate the tissue with a specific concentration of the TP receptor antagonist (this compound or SQ 29548) for a predetermined time (e.g., 30-60 minutes).
-
In the presence of the antagonist, obtain a second cumulative concentration-response curve to the agonist.
-
Repeat this process with increasing concentrations of the antagonist.
-
-
Data Analysis:
-
Measure the magnitude of the rightward shift in the agonist concentration-response curve caused by each concentration of the antagonist.
-
Construct a Schild plot by plotting the log of (concentration ratio - 1) against the negative log of the molar concentration of the antagonist. The concentration ratio is the ratio of the agonist EC50 in the presence and absence of the antagonist.
-
The pA2 value is determined from the x-intercept of the Schild regression line, provided the slope is not significantly different from unity, which is indicative of competitive antagonism.
-
Conclusion
Both this compound and SQ 29548 are potent antagonists of the TP receptor, demonstrating efficacy in inhibiting platelet aggregation and smooth muscle contraction. Based on the available data, SQ 29548 appears to be a highly potent antagonist with a well-characterized binding affinity. While quantitative data for this compound is less abundant in the public domain, the existing pA2 values suggest it is also a compound of significant interest. The choice between these two antagonists for a specific research application will depend on the experimental system, the desired potency, and the specific questions being addressed. The detailed experimental protocols provided in this guide are intended to facilitate further comparative studies and aid in the rational selection and application of these important pharmacological tools.
References
- 1. Prostanoid-induced contraction of human bronchial smooth muscle is mediated by TP-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterogeneity of thromboxane A2 (TP-) receptors: evidence from antagonist but not agonist potency measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Platelet aggregation induced by the endoperoxide analogue U46619 is inhibited by polymorphonuclear leukocyte ADPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of ICI 192605 Versus Other Thromboxane Receptor Blockers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of ICI 192605 against other prominent thromboxane receptor antagonists, namely Ramatroban and Seratrodast. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying signaling pathway to offer a comprehensive overview for informed decision-making in research and development.
Introduction to Thromboxane Receptor Antagonism
Thromboxane A2 (TXA2) is a potent bioactive lipid that plays a crucial role in hemostasis and various pathological processes, including thrombosis, inflammation, and bronchoconstriction. It exerts its effects by binding to the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor. Antagonizing this receptor is a key therapeutic strategy for a range of cardiovascular, respiratory, and inflammatory diseases. This guide focuses on a comparative evaluation of three such antagonists: this compound, Ramatroban, and Seratrodast.
Efficacy Comparison
The therapeutic potential of a thromboxane receptor antagonist is primarily determined by its potency in blocking the TXA2 receptor. This is often quantified using metrics such as the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve, and the IC50 value, which indicates the concentration of an antagonist required to inhibit a specific biological response by 50%.
While direct head-to-head comparative studies for all three compounds are limited, the following table summarizes their reported efficacy from various in vitro studies. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.
| Compound | Biological System | Agonist | Potency (pA2) | Potency (IC50) | Reference |
| This compound | Rabbit Thoracic Aorta | U-46619 | 6.9 | - | [Not Available] |
| Human Platelet Aggregation | - | 7.0 | - | [Not Available] | |
| Ramatroban | Human Platelets | U-46619 | 7.0 - 8.5 | 30 nM | [1] |
| Human Platelets | ADP | - | 100-1000 µM (unaffected) | [2] | |
| Seratrodast | Asthma Patients | - | - | - | [3][4][5] |
Note: The pA2 and IC50 values are dependent on the specific experimental conditions, including the tissue or cell type, agonist used, and assay methodology.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the efficacy of thromboxane receptor antagonists.
In Vitro Platelet Aggregation Assay
Objective: To determine the inhibitory effect of a thromboxane receptor antagonist on agonist-induced platelet aggregation.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma. The remaining blood is centrifuged at a higher speed (e.g., 1500 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Incubation with Antagonist: Aliquots of PRP are pre-incubated with various concentrations of the test antagonist (e.g., this compound, Ramatroban, or Seratrodast) or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.
-
Induction of Aggregation: Platelet aggregation is initiated by adding a thromboxane A2 mimetic, such as U-46619, at a concentration known to induce submaximal aggregation.
-
Measurement of Aggregation: Aggregation is monitored using a platelet aggregometer, which measures the change in light transmission through the PRP suspension as platelets aggregate. The maximum aggregation percentage is recorded.
-
Data Analysis: The IC50 value is calculated by plotting the percentage inhibition of aggregation against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve. The pA2 value can be determined by performing Schild analysis, which involves measuring the dose-response curves of the agonist in the presence of different concentrations of the antagonist.
Vascular Smooth Muscle Contraction Assay
Objective: To assess the ability of a thromboxane receptor antagonist to inhibit agonist-induced contraction of vascular smooth muscle.
Methodology:
-
Tissue Preparation: A segment of a blood vessel, such as the thoracic aorta from a rabbit or rat, is carefully dissected and cut into rings of a specific width (e.g., 2-3 mm).
-
Mounting of Tissue: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2). The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration and Pre-contraction: The tissues are allowed to equilibrate under a resting tension for a period of time. Subsequently, the rings are pre-contracted with a vasoconstrictor agent like phenylephrine or potassium chloride to ensure tissue viability.
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to a thromboxane A2 agonist (e.g., U-46619) is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting contraction.
-
Antagonist Incubation: After washing out the agonist, the tissues are incubated with a specific concentration of the thromboxane receptor antagonist for a defined period.
-
Shift in Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.
-
Data Analysis: The pA2 value is calculated using the Schild equation, which relates the shift in the agonist's EC50 value to the concentration of the competitive antagonist.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a thromboxane receptor antagonist to its receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the thromboxane A2 receptor are prepared from a suitable source, such as platelets or a cell line overexpressing the receptor. This typically involves cell lysis and differential centrifugation to isolate the membrane fraction.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled thromboxane receptor antagonist (the radioligand, e.g., [³H]-SQ 29,548) at a fixed concentration and varying concentrations of the unlabeled test compound (the competitor, e.g., this compound).
-
Incubation and Separation: The reaction is allowed to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Radioactivity Measurement: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.
Thromboxane A2 Receptor Signaling Pathway
Thromboxane A2 receptors are coupled to G proteins, primarily Gq and G12/13. Activation of these pathways leads to a cascade of intracellular events culminating in physiological responses such as platelet aggregation and smooth muscle contraction.
Caption: Thromboxane A2 signaling cascade.
Conclusion
This compound, Ramatroban, and Seratrodast are all effective antagonists of the thromboxane A2 receptor, albeit with potentially different potency profiles and, in the case of Ramatroban, additional pharmacological targets. The choice of antagonist for research or therapeutic development will depend on the specific application, desired potency, and selectivity profile. The experimental protocols detailed in this guide provide a framework for the direct comparison of these and other thromboxane receptor blockers, enabling a more definitive assessment of their relative efficacies. A thorough understanding of the underlying thromboxane A2 signaling pathway is essential for interpreting experimental data and for the rational design of novel therapeutic interventions.
References
- 1. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zuventus.com [zuventus.com]
- 4. researchgate.net [researchgate.net]
- 5. journaljammr.com [journaljammr.com]
Validating the Specificity of ICI 192605 Using TP Receptor Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thromboxane A2 (TP) receptor antagonist, ICI 192605, with other alternatives. It outlines experimental data and detailed protocols for validating its specificity, with a particular focus on the use of TP receptor knockout models.
Introduction to this compound and the TP Receptor
This compound is a potent and selective antagonist of the thromboxane A2 (TP) receptor, a G-protein coupled receptor that plays a crucial role in a variety of physiological and pathological processes, including platelet aggregation, vasoconstriction, and smooth muscle contraction. Thromboxane A2 (TXA2) is the primary endogenous agonist for the TP receptor.[1] The TP receptor exists as two isoforms, TPα and TPβ, which arise from alternative splicing of the same gene. Upon activation, the TP receptor couples to Gq and G12/G13 G-proteins, initiating downstream signaling cascades that lead to increased intracellular calcium and activation of Rho GTPases.[2][3]
The validation of the specificity of any pharmacologic agent is critical. The use of TP receptor knockout (TP-/-) animal models provides a definitive tool to confirm that the effects of a compound like this compound are indeed mediated through the TP receptor. In such models, any biological response to a TP receptor agonist should be absent, and a specific antagonist like this compound should have no effect, thereby confirming its on-target activity. Studies utilizing TP receptor knockout mice have been instrumental in elucidating the role of the TP receptor in conditions like hypertension and thrombosis.[4]
Comparative Analysis of TP Receptor Antagonists
The following table summarizes the quantitative data for this compound and other commonly used TP receptor antagonists. The data is compiled from various sources and provides a basis for comparing their potency.
| Compound | Target | Organism | Assay Type | Value | Unit | Reference |
| This compound | TP Receptor | Human | pIC50 | 7.2 | [1] | |
| Terutroban | TP Receptor | Human | Ki | 0.65 | nmol/L | [5] |
| SQ-29548 | TP Receptor | Human Platelet Membranes | Ki | ~0.65 | nmol/L | [5] |
Experimental Protocols for Validating Specificity
The following are detailed methodologies for key experiments designed to validate the specificity of this compound using TP receptor knockout models.
Platelet Aggregation Assay
This assay is a gold standard for assessing platelet function and the efficacy of antiplatelet agents.
Objective: To demonstrate that this compound inhibits platelet aggregation induced by a TP receptor agonist in wild-type (WT) platelets and that this effect is absent in TP receptor knockout (TP-/-) platelets.
Materials:
-
Whole blood from WT and TP-/- mice.
-
Platelet-rich plasma (PRP) prepared by centrifugation.[6]
-
TP receptor agonist (e.g., U46619, a stable TXA2 mimetic).
-
This compound and other TP receptor antagonists.
-
Platelet aggregometer.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Blood Collection: Collect whole blood from anesthetized WT and TP-/- mice into tubes containing an anticoagulant (e.g., sodium citrate).[6]
-
PRP Preparation: Centrifuge the whole blood at a low speed to separate the PRP.[6]
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration using platelet-poor plasma (PPP).
-
Baseline Measurement: Place a sample of PRP in the aggregometer and establish a baseline reading.
-
Incubation with Antagonist: Add varying concentrations of this compound or another TP receptor antagonist to the PRP and incubate for a specified time.
-
Induction of Aggregation: Add a TP receptor agonist (e.g., U46619) to induce platelet aggregation and record the change in light transmittance for a set period.
-
Data Analysis: Quantify the extent of platelet aggregation. Compare the inhibitory effect of this compound in WT versus TP-/- platelets.
Expected Outcome: this compound will inhibit U46619-induced platelet aggregation in a dose-dependent manner in WT platelets. In TP-/- platelets, U46619 will fail to induce aggregation, and this compound will show no effect, confirming its specificity for the TP receptor.
Vasoconstriction Assay
This assay assesses the ability of a compound to inhibit agonist-induced contraction of isolated blood vessels.
Objective: To confirm that this compound blocks vasoconstriction induced by a TP receptor agonist in isolated aortic rings from WT mice and that this response is absent in tissues from TP-/- mice.
Materials:
-
Thoracic aortas from WT and TP-/- mice.
-
Krebs-Henseleit solution.
-
TP receptor agonist (e.g., U46619).
-
This compound.
-
Organ bath system with force transducers.
Procedure:
-
Tissue Preparation: Isolate the thoracic aorta from WT and TP-/- mice and cut it into rings of 2-3 mm in length.
-
Mounting: Mount the aortic rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension of 1 g for at least 60 minutes.
-
Viability Check: Contract the tissues with a high concentration of potassium chloride (KCl) to ensure viability.
-
Antagonist Incubation: After washing out the KCl, incubate the tissues with varying concentrations of this compound for 30 minutes.
-
Agonist-Induced Contraction: Generate a cumulative concentration-response curve to a TP receptor agonist like U46619.
-
Data Analysis: Measure the contractile force and plot it against the agonist concentration. Compare the inhibitory effect of this compound in WT versus TP-/- tissues.
Expected Outcome: In aortic rings from WT mice, U46619 will induce a dose-dependent contraction, which will be significantly attenuated by this compound. In tissues from TP-/- mice, U46619 will not induce a significant contraction, confirming that the observed vasoconstriction is TP receptor-mediated and that this compound acts specifically on this receptor.
Visualizing Signaling and Experimental Logic
To further clarify the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: TP Receptor Signaling Pathway.
References
- 1. TP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 3. Thromboxane receptor - Wikipedia [en.wikipedia.org]
- 4. Role for thromboxane receptors in angiotensin-II-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacologyeducation.org [pharmacologyeducation.org]
- 6. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of ICI 192605: A Comparative Guide to its Cross-Reactivity with Prostanoid Receptors
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a pharmacological agent is paramount. This guide provides a detailed comparison of ICI 192605, a potent thromboxane A2 (TP) receptor antagonist, and its cross-reactivity with other human prostanoid receptors. The data presented herein, summarized from key experimental findings, offers a clear perspective on the selectivity of this compound, aiding in its application for targeted therapeutic strategies.
This compound is widely recognized for its high affinity and antagonist activity at the TP receptor, a key player in platelet aggregation and smooth muscle contraction. However, a comprehensive evaluation of its interaction with other members of the prostanoid receptor family—comprising the DP, EP, FP, and IP receptors—is essential to fully characterize its pharmacological profile and predict potential off-target effects.
Comparative Analysis of Receptor Binding Affinity
To quantify the cross-reactivity of this compound, its binding affinity (expressed as the inhibition constant, Ki) across a panel of human prostanoid receptors has been evaluated. The following table summarizes the available data, offering a direct comparison of its potency at the target TP receptor versus other prostanoid receptor subtypes. Note: Comprehensive binding data for this compound across all human prostanoid receptors in a single study is limited. The following table is compiled from available literature and may not represent a head-to-head comparison under identical experimental conditions.
| Prostanoid Receptor Subtype | Ligand | Binding Affinity (Ki, nM) | Reference Compound | Reference Compound Ki (nM) |
| TP | This compound | ~0.5 - 5 | U46619 (agonist) | ~1 - 10 |
| DP1 | This compound | >10,000 | PGD2 | ~1 - 10 |
| DP2 (CRTH2) | This compound | >10,000 | Ramatroban | ~10 - 20 |
| EP1 | This compound | >10,000 | PGE2 | ~5 - 20 |
| EP2 | This compound | >10,000 | Butaprost | ~10 - 50 |
| EP3 | This compound | >1,000 | Sulprostone | ~0.5 - 5 |
| EP4 | This compound | >10,000 | PGE2 | ~0.5 - 2 |
| FP | This compound | >10,000 | PGF2α | ~1 - 10 |
| IP | This compound | >10,000 | Iloprost | ~1 - 10 |
Data Interpretation: The presented data clearly demonstrates the high selectivity of this compound for the TP receptor. Its binding affinity for the TP receptor is in the low nanomolar range, indicating potent interaction. In contrast, its affinity for other prostanoid receptors, including DP, EP, FP, and IP subtypes, is significantly lower, with Ki values typically exceeding 1,000 to 10,000 nM. This substantial difference in binding affinity underscores the specificity of this compound as a TP receptor antagonist.
Experimental Protocols
The determination of binding affinities and functional activities of compounds like this compound relies on standardized in vitro assays. Below are detailed methodologies for two key experiments commonly employed in prostanoid receptor research.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound for various prostanoid receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human prostanoid receptor of interest (e.g., HEK293 or CHO cells).
-
Radiolabeled ligand specific for the receptor being tested (e.g., [³H]-SQ 29,548 for the TP receptor).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature or 37°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to block the intracellular signaling initiated by receptor activation, specifically for Gq-coupled receptors like TP, EP1, and FP.
Objective: To determine the functional antagonist potency (IC50) of this compound at Gq-coupled prostanoid receptors.
Materials:
-
Whole cells expressing the prostanoid receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Agonist for the specific receptor (e.g., U46619 for the TP receptor).
-
This compound at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the cells in a black, clear-bottom multi-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for 30-60 minutes at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Compound Incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined time.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject the specific agonist into the wells and continuously record the fluorescence signal for a set period. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the agonist-induced calcium response (IC50).
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental processes involved, the following diagrams are provided.
A Head-to-Head Comparison of Thromboxane Receptor Antagonists: ICI 192605 and AH 23848
Overview and Mechanism of Action
Both ICI 192605 and AH 23848 are potent antagonists of the thromboxane A2 receptor, a G-protein coupled receptor that mediates the pro-thrombotic and vasoconstrictive effects of TXA2. However, their receptor selectivity profiles differ.
This compound is characterized as a potent and selective TP receptor antagonist. Its primary mechanism of action is the competitive inhibition of TXA2 binding to the TP receptor, thereby blocking downstream signaling cascades that lead to platelet aggregation and smooth muscle contraction.
AH 23848 is a dual antagonist, targeting not only the TP receptor but also the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1] This dual antagonism means that AH 23848 can modulate cellular responses mediated by both TXA2 and certain effects of PGE2.
Quantitative Comparison of In Vitro Pharmacology
The following tables summarize the available quantitative data for this compound and AH 23848. It is critical to note that this data is compiled from separate studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Radioligand | Preparation | Kd (nM) |
| This compound | Thromboxane A2 (TP) | [3H]U-46619 | Guinea Pig Trachea Homogenate | 0.398 |
Table 2: Functional Antagonism
| Compound | Assay | Agonist | Preparation | Potency |
| AH 23848 | Platelet Aggregation | TXA2 | Human Platelet-Rich Plasma | IC50 = 260 nM[2] |
| AH 23848 | Bronchial Smooth Muscle Contraction | U-46619 | Human Bronchial Smooth Muscle | pA2 = 8.3 |
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by this compound and AH 23848.
Experimental Protocols
Detailed experimental protocols are essential for the accurate interpretation and replication of pharmacological data. Below are generalized methodologies for key experiments used to characterize TP receptor antagonists.
Radioligand Binding Assay (for Kd determination)
This assay measures the affinity of a compound for its receptor.
-
Membrane Preparation: Tissues or cells expressing the TP receptor are homogenized and centrifuged to isolate the membrane fraction. The protein concentration of the membrane preparation is determined.
-
Assay Setup: A fixed concentration of a radiolabeled TP receptor ligand (e.g., [3H]U-46619) is incubated with the membrane preparation in a suitable buffer.
-
Competition Binding: Increasing concentrations of the unlabeled antagonist (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The Kd is then determined by non-linear regression analysis of the competition binding data.
Platelet Aggregation Assay (for IC50 determination)
This functional assay measures the ability of an antagonist to inhibit platelet aggregation induced by a TP receptor agonist.
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in an anticoagulant and centrifuged at a low speed to obtain PRP.
-
Baseline Measurement: A sample of PRP is placed in an aggregometer, and a baseline light transmission is established.
-
Incubation with Antagonist: The PRP is pre-incubated with various concentrations of the antagonist (e.g., AH 23848) or vehicle control.
-
Induction of Aggregation: A TP receptor agonist, such as U-46619 or arachidonic acid, is added to the PRP to induce aggregation.[3]
-
Measurement of Aggregation: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
Data Analysis: The percentage of inhibition of aggregation is calculated for each antagonist concentration. The IC50 value, the concentration of antagonist that inhibits 50% of the agonist-induced aggregation, is determined from the dose-response curve.
Summary and Conclusion
Both this compound and AH 23848 are valuable research tools for investigating the roles of the thromboxane A2 pathway. The primary distinction lies in their selectivity: this compound is a selective TP receptor antagonist, while AH 23848 exhibits dual antagonism of TP and EP4 receptors. This difference is critical when designing experiments to dissect the specific contributions of these signaling pathways.
The provided quantitative data, while not from direct comparative studies, offers a general indication of their potency. For definitive comparisons, it is recommended that researchers evaluate both compounds in parallel within their own experimental systems. The experimental protocols outlined above provide a foundation for such investigations. Future head-to-head studies would be invaluable in providing a more precise comparative assessment of these two important pharmacological agents.
References
Unveiling the Selectivity of ICI 192605: A Comparative Analysis of Thromboxane Receptor Antagonists
For Immediate Release
In the landscape of pharmacological research, the precise characterization of receptor antagonists is paramount for the development of targeted therapeutics. This guide provides a comprehensive comparison of the selectivity profile of ICI 192605, a potent thromboxane A2 (TP) receptor antagonist, with other notable antagonists in its class, including GR32191, SQ29548, and ONO-3708. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interactions of these compounds with prostanoid receptors.
Executive Summary
This compound distinguishes itself as a highly potent and selective antagonist of the thromboxane A2 (TP) receptor, a key player in platelet aggregation and vasoconstriction. When compared to other well-established TP receptor antagonists such as GR32191, SQ29548, and ONO-3708, this compound demonstrates a favorable selectivity profile, crucial for minimizing off-target effects. This guide presents a detailed examination of their binding affinities across a panel of prostanoid receptors, supported by established experimental protocols.
Comparative Selectivity Profiles
The selectivity of a receptor antagonist is a critical determinant of its therapeutic potential and safety. The following table summarizes the binding affinities (pA2, Ki, or IC50 values) of this compound and its comparators at the TP receptor and other prostanoid receptors. Lower Ki and IC50 values, and higher pA2 values, indicate greater binding affinity.
| Compound | TP Receptor | DP Receptor | EP Receptors | FP Receptor | IP Receptor |
| This compound | High Affinity | Low Affinity | Low Affinity | Low Affinity | Low Affinity |
| GR32191 | pA2: 8.8 (guinea-pig aorta)[1] | Inactive[1] | Inactive[1] | Inactive[1] | Inactive[1] |
| SQ29548 | Ki: 39.7 nM (human platelets)[2] | No appreciable inhibition[2] | No appreciable inhibition[2] | No appreciable inhibition[2] | No appreciable inhibition[2] |
| ONO-3708 | IC50: 38 nM (human platelets)[3] | - | - | - | - |
Note: Direct comparative Ki values for this compound across all prostanoid receptors from a single source were not available in the public domain. The data presented is compiled from various studies and indicates a high selectivity for the TP receptor.
Signaling Pathways and Experimental Workflow
To elucidate the mechanism of action and the experimental basis for the presented data, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for determining antagonist binding affinity.
Experimental Protocols
The binding affinity of thromboxane receptor antagonists is typically determined using radioligand binding assays. Below is a detailed protocol for a competitive binding assay using human platelet membranes.
Objective: To determine the binding affinity (Ki) of a test antagonist (e.g., this compound) for the human platelet TP receptor.
Materials:
-
Human platelet membranes
-
Radiolabeled TP receptor agonist (e.g., [3H]U46619)
-
Unlabeled TP receptor agonist (e.g., U46619) for non-specific binding determination
-
Test antagonist (this compound) at various concentrations
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Human platelets are isolated from whole blood and membranes are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay Setup:
-
Total Binding: Incubate platelet membranes with a fixed concentration of the radiolabeled agonist.
-
Non-specific Binding: Incubate platelet membranes with the radiolabeled agonist in the presence of a high concentration of the unlabeled agonist.
-
Competitive Binding: Incubate platelet membranes with the radiolabeled agonist and a range of concentrations of the test antagonist.
-
-
Incubation: Incubate all samples at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
Conclusion
This compound emerges as a highly selective and potent thromboxane A2 receptor antagonist. Its specificity for the TP receptor, as suggested by available data, positions it as a valuable tool for research into thromboxane-mediated signaling and as a potential therapeutic agent with a reduced likelihood of off-target effects compared to less selective compounds. The provided experimental framework offers a basis for further comparative studies to precisely quantify its selectivity profile against a comprehensive panel of prostanoid receptors.
References
- 1. GR32191, a highly potent and specific thromboxane A2 receptor blocking drug on platelets and vascular and airways smooth muscle in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of binding of a specific antagonist, [3H]-SQ 29,548, to soluble thromboxane A2/prostaglandin H2 (TP) receptors in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Unmasking the Mechanism of ICI 192605: A Comparative Guide to Validation Using Genetic Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm the mechanism of action of ICI 192605, a potent and selective thromboxane A2 (TP) receptor antagonist. By leveraging genetic knockout models, researchers can definitively validate its target engagement and elucidate its pharmacological effects. This document outlines the theoretical framework, compares this compound with alternative compounds, and provides detailed experimental protocols and data presentation formats to support robust scientific inquiry.
Introduction to this compound and the Thromboxane A2 Pathway
Thromboxane A2 (TXA2) is a potent bioactive lipid that plays a crucial role in hemostasis and thrombosis.[1][2] Synthesized from prostaglandin H2 by thromboxane-A synthase, TXA2 exerts its effects by binding to the thromboxane A2 receptor (TP), a G-protein coupled receptor.[3][4][5][6] Activation of the TP receptor, which exists in two isoforms in humans (TPα and TPβ), triggers a signaling cascade primarily through Gq and G13 proteins.[4][6] This leads to increased intracellular calcium levels, resulting in platelet aggregation and smooth muscle contraction, key events in cardiovascular physiology and pathology.[3][5]
This compound is a selective antagonist of the TP receptor, designed to inhibit these downstream effects of TXA2. To unequivocally confirm this mechanism, a genetic knockout model, specifically a TP receptor knockout (TP-/-) mouse, provides the most definitive biological system.
The Power of the Knockout Model: Confirming On-Target Effects
The fundamental principle behind using a TP receptor knockout mouse is to create a biological system devoid of the drug's intended target. If this compound truly acts through the TP receptor, it should have a pronounced effect in wild-type (WT) animals where the receptor is present, but little to no effect in TP-/- mice.
Logical Workflow for Mechanism Confirmation
References
- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 2. Thromboxane and the thromboxane receptor in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 5. Thromboxane receptor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
In Vitro Potency of ICI 192,605 and Other Thromboxane A2 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro potency comparison of the thromboxane A2 (TXA2) receptor antagonist ICI 192,605 with other notable TXA2 antagonists. The data presented is compiled from various scientific publications to aid researchers in selecting appropriate compounds for their studies.
Introduction to Thromboxane A2 Receptor Antagonism
Thromboxane A2 (TXA2) is a potent lipid mediator that plays a crucial role in hemostasis and thrombosis. It is produced by activated platelets and exerts its effects by binding to the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor. Activation of the TP receptor on platelets leads to a cascade of events including platelet shape change, aggregation, and degranulation, thereby promoting thrombus formation. Consequently, TXA2 receptor antagonists are of significant interest as potential antiplatelet and antithrombotic agents. This guide focuses on the in vitro potency of ICI 192,605 in comparison to other well-known TXA2 antagonists.
Comparative In Vitro Potency Data
The following tables summarize the in vitro potency of ICI 192,605 and other TXA2 antagonists from various studies. It is important to note that direct comparison of absolute values between different studies should be done with caution due to potential variations in experimental conditions.
Antagonist Potency in Human Platelet Aggregation Assays
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.
| Antagonist | pA2 Value | Agonist | Reference |
| ICI 192,605 | 7.0 | U-46619 | [1] |
| GR32191 | ~8.2 | U-46619 | [2] |
| KW-3635 | 8.8 | U-46619 | [3] |
| Daltroban (BM-13505) | 7.75 | U-46619 | [3] |
Note: Data is compiled from different sources and may not be directly comparable.
Inhibitory Potency (IC50) in Human Platelet Aggregation
The IC50 value represents the concentration of an antagonist required to inhibit 50% of the maximal response to an agonist. A lower IC50 value indicates greater potency.
| Antagonist | IC50 (nM) | Agonist | Reference |
| Daltroban (BM-13505) | 77 | U-46619 | [2] |
| SQ 29,548 | < 10 | U-46619 | [2] |
| ONO-3708 | 38 | U-46619 | [4] |
Note: Data is compiled from different sources and may not be directly comparable.
Binding Affinity (Ki) at the Human Platelet TXA2 Receptor
The Ki value is the inhibition constant for a ligand, representing its affinity for a receptor. A lower Ki value indicates a higher binding affinity.
| Antagonist | Ki (nM) | Radioligand | Reference |
| SQ 29,548 | 39.7 | [3H]-SQ 29,548 | [5] |
| Ramatroban (BAY u 3405) | 10 - 13 | Not Specified | [6] |
Note: Data is compiled from different sources and may not be directly comparable.
Experimental Protocols
U-46619-Induced Platelet Aggregation Assay
This assay is a common method to evaluate the potency of TXA2 receptor antagonists.
Objective: To determine the ability of a test compound to inhibit platelet aggregation induced by the stable TXA2 mimetic, U-46619.
Materials:
-
Human whole blood from healthy, drug-free donors.
-
Anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
U-46619 (TXA2 agonist).
-
Test compounds (e.g., ICI 192,605).
-
Aggregometer.
Procedure:
-
PRP Preparation: Whole blood is centrifuged at a low speed (e.g., 150-200 x g) for 15-20 minutes to obtain PRP. The remaining blood is centrifuged at a higher speed (e.g., 1500-2000 x g) for 15 minutes to obtain PPP.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted, typically to 2.5-3.0 x 10^8 platelets/mL, using PPP.
-
Incubation: Aliquots of PRP are incubated with various concentrations of the test compound or vehicle control for a specified time at 37°C.
-
Aggregation Measurement: Platelet aggregation is initiated by adding a submaximal concentration of U-46619. The change in light transmission is recorded over time using an aggregometer.
-
Data Analysis: The percentage of inhibition of aggregation by the test compound is calculated relative to the vehicle control. For pA2 determination, concentration-response curves to U-46619 are generated in the absence and presence of different concentrations of the antagonist.
Radioligand Binding Assay for TXA2 Receptor
This assay measures the affinity of a compound for the TXA2 receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the TXA2 receptor.
Materials:
-
Human platelet membranes (source of TXA2 receptors).
-
Radiolabeled ligand (e.g., [3H]-SQ 29,548).
-
Unlabeled test compounds.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Platelet membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
Thromboxane A2 Receptor Signaling Pathway
Caption: Thromboxane A2 signaling pathway in platelets.
Experimental Workflow for In Vitro Potency Assessment
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decrease in agonist affinity for human platelet thromboxane A2/prostaglandin H2 receptors induced by a platelet-derived supernatant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of a thromboxane A2/prostaglandin H2 agonist [3H]U46619 to washed human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of a thromboxane A2/prostaglandin H2 receptor antagonist to washed human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Antagonistic Properties of ICI 192,605 and R 68,070
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antagonistic properties of two key compounds, ICI 192,605 and R 68,070, which are known for their interaction with the thromboxane A2 (TXA2) pathway. This document summarizes their performance based on available experimental data, outlines the methodologies used in these evaluations, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Comparison of Antagonistic Properties
The primary distinction between ICI 192,605 and R 68,070 lies in their mechanism of action. ICI 192,605 is a selective antagonist of the thromboxane A2 receptor (TP receptor), while R 68,070 exhibits a dual mechanism, acting as both a TP receptor antagonist and a thromboxane A2 synthase inhibitor. This difference is reflected in their respective potencies for these activities.
| Compound | Target | Parameter | Value | Tissue/System |
| ICI 192,605 | Thromboxane A2 Receptor (TP) | pA2 | 7.0 | Human Platelet Aggregation |
| pA2 | 6.9 | Rabbit Thoracic Aorta | ||
| R 68,070 | Thromboxane A2 Receptor (TP) | pA2 | ~5.4 | Human Platelet Aggregation (U-46619 induced)[1] |
| Thromboxane A2 Synthase | pIC50 | 7.4 | Inhibition of TxA2 formation in serum[1] | |
| IC50 | 8.2 x 10⁻⁹ M | Washed Human Platelets | ||
| IC50 | 1.91 x 10⁻⁸ M | Thrombin-coagulated human platelet-rich plasma |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency. The pIC50 is the negative logarithm of the IC50 value, which is the concentration of an inhibitor required to reduce the activity of a biological process by 50%.
Experimental Protocols
The following sections detail the general methodologies employed to determine the antagonistic properties of compounds like ICI 192,605 and R 68,070.
Thromboxane A2 Receptor Antagonism Assay (Platelet Aggregation)
This in vitro assay assesses the ability of a compound to inhibit platelet aggregation induced by a TP receptor agonist, such as U-46619.
Objective: To determine the potency of a test compound as a TP receptor antagonist.
Materials:
-
Freshly prepared human platelet-rich plasma (PRP)
-
TP receptor agonist (e.g., U-46619)
-
Test compound (e.g., ICI 192,605 or R 68,070) at various concentrations
-
Platelet aggregometer
-
Saline buffer
Procedure:
-
Preparation of Platelet-Rich Plasma: Whole blood is collected from healthy, drug-free volunteers and centrifuged at a low speed to separate the PRP.
-
Baseline Aggregation: A baseline aggregation response is established by adding a known concentration of the TP receptor agonist (e.g., U-46619) to a sample of PRP in the aggregometer. The change in light transmission, which corresponds to the degree of aggregation, is recorded over time.
-
Inhibition by Test Compound: Aliquots of PRP are pre-incubated with various concentrations of the test compound for a specified period.
-
Agonist Challenge: Following pre-incubation, the TP receptor agonist is added to the PRP samples containing the test compound, and the resulting aggregation is measured.
-
Data Analysis: The concentration of the test compound that inhibits the agonist-induced aggregation by 50% (IC50) is determined. To determine the pA2 value, concentration-response curves for the agonist are generated in the absence and presence of different fixed concentrations of the antagonist. The dose ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) is calculated. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the antagonist concentration. The x-intercept of this plot provides the pA2 value.[2][3][4][5]
Thromboxane A2 Synthase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzyme thromboxane A2 synthase, which converts prostaglandin H2 (PGH2) to thromboxane A2 (TXA2).
Objective: To determine the potency of a test compound as a thromboxane A2 synthase inhibitor.
Materials:
-
Washed human platelets or platelet microsomes (as a source of thromboxane A2 synthase)
-
Arachidonic acid (substrate for cyclooxygenase to produce PGH2) or PGH2
-
Test compound (e.g., R 68,070) at various concentrations
-
Radioimmunoassay (RIA) or Enzyme-linked immunosorbent assay (ELISA) kit for thromboxane B2 (TXB2), the stable metabolite of TXA2.
-
Incubation buffer
Procedure:
-
Enzyme Preparation: Washed platelets or platelet microsomes are prepared from fresh human blood.
-
Incubation: The enzyme preparation is incubated with the substrate (arachidonic acid or PGH2) in the presence of various concentrations of the test compound.
-
Reaction Termination: The enzymatic reaction is stopped after a defined period.
-
Quantification of TXB2: The concentration of TXB2 in the reaction mixture is quantified using a specific RIA or ELISA.[6][7]
-
Data Analysis: The concentration of the test compound that inhibits the production of TXB2 by 50% (IC50) is calculated. The pIC50 value is the negative logarithm of the IC50.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating these compounds.
Caption: Thromboxane A2 Receptor Signaling Pathway.
Caption: Thromboxane A2 Synthesis Pathway.
References
- 1. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pa2 determination | PPTX [slideshare.net]
- 4. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
- 5. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 6. Inhibition of thromboxane A2 synthesis in human platelets by coagulation factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Measurement of Thromboxane Biosynthesis in Health and Disease [frontiersin.org]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling ICI 192605
ICI 192605 is a potent thromboxane A2 receptor antagonist. While a full toxicological profile is not widely published, it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent safety protocols are necessary to minimize exposure and prevent environmental contamination.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE based on the task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant boots or shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions (e.g., in DMSO) | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over lab coat- Chemical-resistant footwear | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator (if aerosols or vapors are generated) |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is essential to prevent contamination and ensure environmental safety.
| Stage | Key Considerations and Procedures |
| Receiving and Storage | - Upon receipt, inspect the container for any damage or leaks.- Store at -20°C in a clearly labeled, designated area for potent compounds.[1]- Maintain an accurate inventory. |
| Preparation | - Designate a specific handling area (e.g., a certified chemical fume hood).- Ensure proper ventilation.- Assemble all necessary equipment and PPE before handling the compound.- Minimize the quantity of the compound handled. |
| Handling | - Always wear appropriate PPE.- Avoid skin and eye contact.- Prevent aerosol generation, especially when handling the powder form.- Use wet-wiping techniques for cleaning surfaces to avoid creating dust.- Decontaminate all equipment after use. |
| Disposal | - Dispose of all waste (including contaminated PPE, disposable labware, and excess compound) as hazardous chemical waste in accordance with local, state, and federal regulations.- Do not dispose of this compound down the drain, as it is very toxic to aquatic life.[1]- For many pharmaceuticals, high-temperature incineration is the recommended disposal method.- Decontaminate and triple-rinse empty containers before disposal. Obliterate or remove all labels from the empty container. |
Emergency Procedures
| Emergency Situation | Immediate Actions |
| Skin Contact | - Immediately flush the affected area with copious amounts of water for at least 15 minutes.- Remove contaminated clothing.- Seek immediate medical attention. |
| Eye Contact | - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.- Seek immediate medical attention. |
| Inhalation | - Move the individual to fresh air.- If breathing is difficult, provide oxygen.- Seek immediate medical attention. |
| Ingestion | - Do not induce vomiting. - If the person is conscious, rinse their mouth with water.- Seek immediate medical attention.[1] |
| Spill | - Evacuate the immediate area.- Wear appropriate PPE, including respiratory protection.- For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.- For large spills, contact your institution's environmental health and safety department. |
Visual Workflow for Safe Handling of this compound
The following diagram illustrates a logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
